molecular formula C15H18O4 B1497514 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid CAS No. 163260-73-9

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

Número de catálogo: B1497514
Número CAS: 163260-73-9
Peso molecular: 262.3 g/mol
Clave InChI: RXTBZHWAFRMKNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c16-14(17)13-3-1-11(2-4-13)12-5-7-15(8-6-12)18-9-10-19-15/h1-4,12H,5-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTBZHWAFRMKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)C(=O)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652139
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163260-73-9
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, a spirocyclic compound of interest in medicinal chemistry and materials science. The unique three-dimensional structure of the 1,4-dioxaspiro[4.5]decane moiety offers a rigid scaffold that can be exploited for the design of novel molecules with specific spatial orientations, potentially leading to enhanced biological activity and improved physicochemical properties.[1]

Chemical Structure and Core Properties

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, with the CAS Number 163260-73-9, possesses a distinct architecture where a cyclohexane ring is fused to a 1,3-dioxolane ring at a single carbon atom, forming the spirocyclic core.[2] This core is substituted at the 8-position of the cyclohexane ring with a benzoic acid moiety.

Caption: Chemical structure of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid.

Physicochemical Properties
PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₁₅H₁₈O₄Calculated
Molecular Weight 262.30 g/mol Calculated
Appearance White to off-white solidInferred from similar aromatic carboxylic acids and spirocycles.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, chloroform.The benzoic acid moiety provides some polarity, while the spirocyclic hydrocarbon core imparts lipophilicity.[1]
Melting Point > 200 °CInferred from the rigidity of the structure and the high melting point of benzoic acid.
pKa ~4-5Expected to be similar to benzoic acid.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid involves a Suzuki-Miyaura cross-coupling reaction. This well-established method is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[3][4] The proposed synthesis starts from the readily available precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[5][6]

The overall synthetic strategy involves three main stages:

  • Formation of a reactive intermediate: Conversion of 1,4-Dioxaspiro[4.5]decan-8-one to a derivative suitable for cross-coupling, such as a triflate or a boronic ester.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the spirocyclic intermediate with a suitable benzoic acid derivative.

  • Hydrolysis (if necessary): Conversion of the coupled ester to the final carboxylic acid.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Suzuki-Miyaura Coupling cluster_2 Stage 3: Hydrolysis Start 1,4-Dioxaspiro[4.5]decan-8-one Step1 Reduction to Alcohol Start->Step1 NaBH4, MeOH Intermediate1 1,4-Dioxaspiro[4.5]decan-8-ol Step1->Intermediate1 Step2 Triflation Intermediate1->Step2 Tf2O, Pyridine Intermediate2 1,4-Dioxaspiro[4.5]decan-8-yl trifluoromethanesulfonate Step2->Intermediate2 Step3 Pd-catalyzed Cross-Coupling Intermediate2->Step3 CoupledProduct Methyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate Step3->CoupledProduct Reactant 4-(Methoxycarbonyl)phenylboronic acid Reactant->Step3 Pd(PPh3)4, K2CO3, Toluene/H2O Step4 Ester Hydrolysis CoupledProduct->Step4 LiOH, THF/H2O FinalProduct 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Step4->FinalProduct

Caption: Proposed synthetic workflow for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid.

Experimental Protocol

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

  • To a stirred solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1,4-Dioxaspiro[4.5]decan-8-ol, which can be used in the next step without further purification.

Stage 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl trifluoromethanesulfonate

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the triflate intermediate.

Stage 3: Suzuki-Miyaura Coupling

  • To a degassed mixture of toluene and water (4:1), add the spirocyclic triflate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate.

Stage 4: Hydrolysis

  • Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran and water (3:1).

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid.

Characterization and Analytical Methods

The structure and purity of the synthesized 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid should be confirmed using standard analytical techniques.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) HPLC High-Performance Liquid Chromatography (HPLC) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) MP Melting Point Analysis

Caption: Key analytical techniques for characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, the protons of the dioxolane ring, and the aliphatic protons of the cyclohexane ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carboxyl carbon, the aromatic carbons, the spiro carbon, and the aliphatic carbons of the spirocyclic system.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of the compound.

  • Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-O stretches of the dioxolane ring.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Potential Applications and Future Directions

The rigid, three-dimensional nature of the 1,4-dioxaspiro[4.5]decane scaffold makes it an attractive building block in drug discovery. Spirocyclic structures can lead to improved binding affinity and selectivity for biological targets by orienting functional groups in specific spatial arrangements.[8] The benzoic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the synthesis of diverse compound libraries.

Derivatives of similar spirocyclic systems have been investigated for a range of biological activities, including as antimicrobial agents.[9] Given the structural motifs present in 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, it could serve as a key intermediate in the synthesis of novel therapeutic agents targeting a variety of diseases. Further research is warranted to explore the biological activity of this compound and its derivatives.

References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). SFERA. Retrieved March 12, 2024, from [Link]

  • 4-(1,4-DIOXASPIRO[9][10]DEC-8-YL)-BENZOIC ACID. (n.d.). NextSDS. Retrieved March 12, 2024, from [Link]

  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. (n.d.). Google Patents.
  • 1,4-Dioxaspiro(4.5)decan-8-ol. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • . (n.d.). Royal Society of Chemistry. Retrieved March 12, 2024, from [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). (2025, May 23). MDPI. Retrieved March 12, 2024, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

  • A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. (2025, December 1). MDPI. Retrieved March 12, 2024, from [Link]

  • 1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]

  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). EMAN RESEARCH PUBLISHING. Retrieved March 12, 2024, from [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 12, 2024, from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved March 12, 2024, from [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.). Retrieved March 12, 2024, from [Link]

Sources

An In-Depth Technical Guide to the Formation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure combines a rigid, three-dimensional spirocyclic scaffold with a versatile benzoic acid moiety, which can serve as a pharmacophore or a synthetic handle for further derivatization. Spirocyclic systems are increasingly sought after in drug design for their ability to confer improved binding affinity and selectivity for biological targets by exploring three-dimensional chemical space.[1] This guide provides a comprehensive overview of the principal synthetic strategy for this compound, focusing on the underlying reaction mechanisms, experimental causality, and self-validating protocols essential for reproducible, high-yield synthesis. We will dissect a logical and robust pathway commencing from a commercially available precursor, detailing the strategic necessity of functional group protection and the core chemical transformations involved in its construction.

Deconstruction of the Molecular Architecture and Strategic Implications

The target molecule, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, is comprised of two key structural units:

  • The Benzoic Acid Core: A para-substituted benzene ring bearing a carboxylic acid group. This functional group is a common feature in pharmaceuticals and serves as a crucial point for forming salts, esters, or amides, enabling the modulation of pharmacokinetic properties or linkage to other molecular fragments.

  • The Spirocyclic Substituent: A 1,4-Dioxaspiro[4.5]decane system attached at its 8-position. This moiety is effectively a cyclohexanone ring where the carbonyl group is protected as a cyclic ketal using ethylene glycol.[2] This protection strategy is fundamental in multi-step synthesis to mask the reactivity of a carbonyl group while other parts of the molecule are being modified.[3]

A robust synthesis must therefore address two primary challenges: the formation of the carbon-carbon bond between the aromatic and alicyclic rings, and the selective protection of the ketone under conditions compatible with the carboxylic acid (or its precursor).

A Proposed Synthetic Pathway: A Narrative of Protection and Transformation

A logical retrosynthetic analysis suggests that the most efficient pathway involves a late-stage formation of the benzoic acid functionality. This approach avoids potential complications of carrying a reactive carboxylic acid group through multiple synthetic steps. Our proposed synthesis begins with the commercially available precursor, 4-phenylcyclohexanone, and proceeds through three key transformations:

  • Ketal Protection: Masking the reactive ketone to prevent its interference in subsequent aromatic substitution reactions.

  • Friedel-Crafts Acylation: Installing an acetyl group onto the phenyl ring, which will serve as the precursor to the final carboxylic acid.

  • Haloform Reaction and Work-up: Oxidizing the acetyl group to a carboxylate, followed by protonation to yield the target molecule.

This strategic sequence ensures high regioselectivity and chemoselectivity at each stage.

Synthetic_Workflow Start 4-Phenylcyclohexanone Step1_Product 8-Phenyl-1,4-dioxaspiro[4.5]decane Start->Step1_Product Ketal Protection Ethylene Glycol, p-TsOH Step2_Product 8-(4-Acetylphenyl)-1,4- dioxaspiro[4.5]decane Step1_Product->Step2_Product Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ Target 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid Step2_Product->Target Haloform Reaction 1. NaOH, Br₂ 2. H₃O⁺

Caption: Overall synthetic workflow from 4-phenylcyclohexanone.

The Core Mechanism: Acid-Catalyzed Spiroketal Formation

The cornerstone of this synthesis is the protection of the cyclohexanone carbonyl group. This is achieved through an acid-catalyzed reaction with ethylene glycol to form a stable five-membered cyclic ketal, also known as a 1,3-dioxolane ring. The reaction is an equilibrium process, and to drive it to completion, the water generated as a byproduct must be removed, typically via azeotropic distillation using a Dean-Stark apparatus.[3]

The mechanism proceeds through several distinct, reversible steps:[4]

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. Deprotonation of the attacking oxygen yields a neutral hemiacetal intermediate.

  • Formation of a Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Water Elimination: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety, now tethered to the molecule, performs an intramolecular nucleophilic attack on the oxocarbenium ion, forming the five-membered ring.

  • Regeneration of Catalyst: A final deprotonation step yields the stable spiroketal and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.

Ketalization_Mechanism cluster_0 Mechanism of Spiroketal Formation Ketone Ketone (R₂C=O) ProtonatedKetone Protonated Ketone (R₂C=O⁺H) Ketone->ProtonatedKetone + H⁺ Hemiacetal Hemiacetal Intermediate ProtonatedKetone->Hemiacetal + HO(CH₂)₂OH - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion (R₂C⁺-O-R') ProtonatedHemiacetal->Oxocarbenium - H₂O FinalKetal Spiroketal Oxocarbenium->FinalKetal Intramolecular Attack - H⁺ FinalKetal->Ketone Hydrolysis (+H₂O, H⁺) (Reverse Reaction) p1->ProtonatedKetone 1. Protonation p2->Hemiacetal 2. Nucleophilic Attack p3->ProtonatedHemiacetal 3. Protonation p4->Oxocarbenium 4. Water Elimination p5->FinalKetal 5. Cyclization & Deprotonation

Caption: Acid-catalyzed mechanism for spiroketal formation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes criteria for reaction monitoring (e.g., TLC) and purification to ensure the intermediate is of sufficient quality for the subsequent transformation.

Step 1: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane (Ketal Protection)
  • Causality: This step is critical to protect the ketone functionality. The cyclic ethylene ketal is stable to the strongly electrophilic conditions of the subsequent Friedel-Crafts acylation, preventing unwanted reactions at the carbonyl group.

  • Methodology:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-phenylcyclohexanone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Add toluene as the solvent, sufficient to fill the Dean-Stark trap.

    • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[3]

    • Continue refluxing until the theoretical amount of water has been collected and Thin Layer Chromatography (TLC) analysis (e.g., using 4:1 Hexane:Ethyl Acetate) shows complete consumption of the starting ketone.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The product can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Synthesis of 8-(4-Acetylphenyl)-1,4-dioxaspiro[4.5]decane (Friedel-Crafts Acylation)
  • Causality: This reaction installs the acetyl group, which is a robust and reliable precursor to the carboxylic acid. The existing alkyl substituent on the phenyl ring is an ortho-, para-director; due to steric hindrance from the bulky spirocycle, substitution occurs almost exclusively at the para position.

  • Methodology:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM) as the solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

    • After stirring for 15 minutes, add a solution of 8-phenyl-1,4-dioxaspiro[4.5]decane (1.0 eq) in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it slowly over crushed ice.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid (Haloform Reaction)
  • Causality: The haloform reaction provides a mild and efficient method for oxidizing a methyl ketone (the acetyl group) to a carboxylic acid without affecting the protected ketal or the aromatic ring.

  • Methodology:

    • Dissolve 8-(4-acetylphenyl)-1,4-dioxaspiro[4.5]decane (1.0 eq) in a suitable solvent like 1,4-dioxane or tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of sodium hydroxide (NaOH, ~4 eq) in water and cool it in an ice bath.

    • Slowly add bromine (Br₂, ~1.1 eq) to the cold NaOH solution to form sodium hypobromite (NaOBr) in situ.

    • Add the NaOBr solution dropwise to the solution of the acetyl-substituted spirocycle, maintaining the temperature below 20 °C.

    • Stir the reaction at room temperature until TLC indicates the disappearance of the starting material.

    • Quench any excess hypobromite by adding a small amount of aqueous sodium sulfite (Na₂SO₃).

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove the bromoform (CHBr₃) byproduct and any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid (HCl). A white precipitate of the target benzoic acid will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the proposed synthetic pathway. Yields are representative and may vary based on scale and purification efficiency.

StepReactionKey ReagentsCatalystSolventTypical Temp.Typical Yield
1 Ketal ProtectionEthylene Glycolp-TsOHTolueneReflux (110 °C)>95%
2 Friedel-CraftsAcetyl ChlorideAlCl₃DCM0 °C to RT80-90%
3 Haloform & AcidificationNaOH, Br₂; then HCl-Dioxane/Water0 °C to RT85-95%

Conclusion

The formation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is most effectively achieved through a well-designed, multi-step synthetic sequence that prioritizes the protection of reactive functional groups. The pathway detailed herein, starting from 4-phenylcyclohexanone, leverages three fundamental and high-yielding organic transformations: acid-catalyzed ketalization, Friedel-Crafts acylation, and the haloform reaction. Understanding the mechanism and strategic rationale behind each step—particularly the reversible nature of ketal formation and the chemoselectivity of subsequent transformations—is paramount for researchers aiming to synthesize this and related bifunctional scaffolds for applications in drug discovery and materials science.

References

  • Benchchem. (n.d.). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol.
  • Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube.
  • Benchchem. (n.d.). Application Notes and Protocols: Acid-Catalyzed Acetalization of Aromatic Aldehydes with Ethylene Glycol.
  • PMC. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
  • Vaia. (n.d.). (a) Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with ethylene glycol to give cyclohexanone ethylene acetal....
  • PMC. (2019, March 22). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

Sources

1H and 13C NMR Spectral Analysis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a strategically important bifunctional intermediate frequently utilized in the synthesis of complex pharmaceuticals, including Angiotensin II Receptor Blockers (ARBs). Structurally, it comprises three distinct domains: a carboxylic acid moiety, a para-substituted aromatic ring, and a spiroketal-protected cyclohexane ring.

This whitepaper provides an in-depth technical framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By synthesizing expected chemical shifts, coupling constants, and 2D correlational logic, this guide establishes a self-validating protocol for researchers to verify the integrity of their synthesized products.

Structural & Mechanistic Deconstruction

To accurately interpret the NMR spectra, we must first deconstruct the molecule into its magnetic environments and understand the causality behind their chemical shifts:

  • The Benzoic Acid Domain: The electron-withdrawing nature of the carboxylic acid group exerts a strong anisotropic and inductive deshielding effect on the ortho protons of the aromatic ring. This creates a classic, strongly biased AA'BB' spin system[1].

  • The Spiroketal Domain (1,4-Dioxaspiro[4.5]decane): The C5 spiro carbon is bonded to two highly electronegative oxygen atoms. This dual-oxygen substitution strips electron density from the carbon, pushing its 13 C resonance into the highly deshielded acetal/ketal region (~108–109 ppm)[2].

  • Conformational Locking of the Cyclohexane Ring: The bulky para-carboxyphenyl group at the C8 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes. This "locks" the cyclohexane ring into a single chair conformation, forcing the C8 methine proton into an axial position. Consequently, this proton exhibits a diagnostic triplet of triplets (tt) splitting pattern due to two large axial-axial couplings and two small axial-equatorial couplings.

Experimental Methodology & Self-Validating Protocols

To ensure high-fidelity data acquisition, the following self-validating protocol must be strictly adhered to. The inclusion of 2D NMR is mandatory to prevent misassignment of the highly overlapping aliphatic signals.

Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Temperature Equilibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for 5 minutes to eliminate thermal convection currents that degrade line shape.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Execute gradient shimming (e.g., TopShim) to optimize B0​ field homogeneity until the TMS peak width at half-height is <1.0 Hz.

  • Probe Tuning and Matching: Tune the probe to the exact Larmor frequencies of 1 H and 13 C to maximize radiofrequency (RF) power transfer and signal-to-noise ratio (SNR)[3].

  • Pulse Sequence Execution:

    • 1D 1 H NMR: Execute a standard 30° pulse sequence (zg30) with a 3.0 s relaxation delay ( D1​ ) and 32 scans.

    • 1D 13 C NMR: Execute a proton-decoupled sequence (zgpg30) with a 2.0 s D1​ and 1024 scans.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Phase and baseline correct manually.

NMR_Workflow N1 Sample Preparation (Analyte + CDCl3 + TMS) N2 Probe Tuning & Matching (Optimize RF transmission) N1->N2 N3 Locking & Shimming (B0 Field Homogeneity) N2->N3 N4 Pulse Sequence Execution (1D & 2D NMR) N3->N4 N5 Data Processing (FT, Phase & Baseline Corr.) N4->N5

Figure 1: Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data.

1 H NMR Spectral Data & Interpretation

The proton spectrum is characterized by distinct regions: the broad acidic proton, the aromatic AA'BB' system, the sharp ketal singlet, and the complex aliphatic multiplets of the locked cyclohexane ring.

Table 1: Expected 1 H NMR Data (500 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Mechanistic Rationale
-COOH 11.00 – 12.00br s1HN/AHighly deshielded due to hydrogen bonding and oxygen electronegativity.
C2'/C6' (Ar-H) 8.05d (AA'BB')2H8.2Ortho to the electron-withdrawing -COOH group; strongly deshielded[1].
C3'/C5' (Ar-H) 7.35d (AA'BB')2H8.2Ortho to the electron-donating alkyl substituent.
C2/C3 (Ketal) 3.98s4HN/AEthylene glycol protons; equivalent and deshielded by adjacent oxygens[2].
C8 (Cyclohexyl) 2.65tt1H12.0, 3.5Axial proton coupled to two axial ( J≈12 Hz) and two equatorial ( J≈3.5 Hz) protons.
C6/C10 (Cyclohexyl) 1.80 – 1.90m4HN/AMethylene protons adjacent to the spiroketal carbon.
C7/C9 (Cyclohexyl) 1.60 – 1.75m4HN/AMethylene protons adjacent to the C8 methine.

13 C NMR Spectral Data & Interpretation

The carbon spectrum provides unambiguous confirmation of the molecular skeleton, particularly through the diagnostic shifts of the carbonyl and spiroketal carbons.

Table 2: Expected 13 C NMR Data (125 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (ppm)TypeMechanistic Rationale
C=O (Acid) 172.5CHighly deshielded carbonyl carbon of the benzoic acid moiety.
C4' (Ar-C) 153.0CQuaternary aromatic carbon ipso to the bulky cyclohexyl group.
C2'/C6' (Ar-CH) 130.5CHAromatic carbons ortho to the -COOH group.
C1' (Ar-C) 127.5CQuaternary aromatic carbon ipso to the -COOH group.
C3'/C5' (Ar-CH) 127.0CHAromatic carbons ortho to the alkyl chain.
C5 (Spiro C) 108.5CDiagnostic ketal carbon; heavily deshielded by two bonded oxygen atoms[4].
C2/C3 (Ketal) 64.3CH 2​ Ethylene glycol carbons; shifted downfield by oxygen[2].
C8 (Cyclohexyl) 44.5CHMethine carbon directly attached to the aromatic ring.
C7/C9 (Cyclohexyl) 34.5CH 2​ Methylene carbons β to the aromatic ring.
C6/C10 (Cyclohexyl) 31.0CH 2​ Methylene carbons β to the spiroketal center.

2D NMR Correlational Workflows (COSY, HSQC, HMBC)

To transform this empirical data into a self-validating system, 1D data must be cross-examined using 2D correlational spectroscopy. As outlined by [3], relying solely on 1D shifts for complex aliphatic systems introduces a high risk of misassignment.

  • COSY (Correlation Spectroscopy): Validates the continuous spin system of the cyclohexane ring. The C8 methine proton (2.65 ppm) will show strong cross-peaks to the C7/C9 protons (1.60–1.75 ppm), which in turn correlate to the C6/C10 protons (1.80–1.90 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping aliphatic protons by correlating them to their respective 13 C signals. This explicitly separates the C7/C9 ( 13 C ~34.5 ppm) and C6/C10 ( 13 C ~31.0 ppm) environments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for bridging the three molecular domains. The C8 proton (2.65 ppm) will show a strong 3-bond correlation to the aromatic C3'/C5' carbons (127.0 ppm). Furthermore, the C6/C10 protons (1.80–1.90 ppm) will show a diagnostic 2-bond correlation to the C5 spiroketal carbon (108.5 ppm), definitively proving the intact spiro structure.

NMR_Logic A 1H & 13C 1D NMR (Initial Chemical Shifts) B COSY (H-H Spin Coupling) A->B Identify Spin Systems C HSQC (1-Bond C-H Correlation) A->C Assign CH/CH2/CH3 D HMBC (Long-Range C-H Correlation) B->D Connect Fragments C->D E Final Validated Structure (Confirmed Connectivity) D->E Confirm Quaternary Carbons

Figure 2: 2D NMR correlational logic for self-validating structural elucidation.

References

  • Silverstein, R. M., & Webster, F. X. (2015). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL: [Link]

  • PubChem. (2025). 1,4-Dioxaspiro(4.5)decane Compound Summary. National Center for Biotechnology Information. URL:[Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI): 1,4-dioxaspiro[4.5]decane NMR Data. URL:[Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the intrinsic stability of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. By integrating principles from regulatory guidelines with field-proven analytical strategies, we present a self-validating system for identifying degradation pathways and establishing a robust stability profile. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic "why" and the procedural "how" for a thorough stability investigation, from initial physicochemical characterization to forced degradation studies and the development of a stability-indicating analytical method.

Introduction: The Imperative of Stability Profiling

In pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory hurdle but a fundamental scientific necessity. It provides critical insights that inform formulation development, packaging selection, and the determination of appropriate storage conditions and retest periods.[1][2] 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a molecule of interest with distinct functional groups that present potential stability challenges.

1.1 Chemical Structure and Potential Liabilities

The molecule's structure consists of three key regions:

  • A Benzoic Acid Moiety: The carboxylic acid group can undergo decarboxylation under thermal stress and is ionizable, making its stability pH-dependent.

  • A Spiroketal Group (1,4-Dioxaspiro[4.5]decane): Ketal functional groups are known to be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the spirocyclic ring system.[3]

  • A Substituted Cyclohexane Ring: This saturated ring provides a rigid scaffold connecting the other functional groups.

The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the spiroketal. Oxidation of the aromatic ring or benzylic position, while possible, is generally considered a secondary concern without specific activating groups.

Foundational Analysis: Physicochemical Characterization

Before initiating stress testing, a baseline characterization of the API is essential. This data provides the context for designing degradation experiments and developing analytical methods.

PropertyAnalytical TechniqueRationale & Significance
Melting Point & Thermal Events Differential Scanning Calorimetry (DSC)Determines the solid-state thermal stability, purity, and identifies potential polymorphic forms or solvates.
Thermal Decomposition Profile Thermogravimetric Analysis (TGA)Measures mass loss as a function of temperature, indicating decomposition temperature and the presence of volatiles (water, solvent).
Aqueous Solubility HPLC-UV or PotentiometryEssential for designing solution-based stress studies and understanding bioavailability. Assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
Dissociation Constant (pKa) Potentiometric Titration or UV-spectrophotometryThe carboxylic acid pKa dictates ionization state at different pH values, influencing solubility, stability, and chromatographic retention.
Partition Coefficient (LogP) Shake-Flask Method or HPLCPredicts the lipophilicity of the molecule, which is crucial for understanding its ADME properties and for selecting chromatographic conditions.

The Core Investigation: Forced Degradation Strategy

Forced degradation, or stress testing, is the process of intentionally subjecting a compound to conditions more severe than accelerated stability testing.[4][5] Its purpose is twofold: to identify the likely degradation products and establish degradation pathways, and to ensure the analytical method developed is "stability-indicating," meaning it can accurately measure the analyte in the presence of its degradants.[6][7] Our strategy is guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[7]

The goal is to achieve a target degradation of 5-20%.[1][7] If significant degradation is observed, the stress condition should be made milder.[1]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API API Batch of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxid Oxidation (e.g., 3% H₂O₂) Therm Thermal (e.g., 80°C, Solid & Solution) Photo Photolytic (ICH Q1B Light Exposure) Analysis Analyze Samples by Stability-Indicating HPLC Method Data Identify & Quantify Degradation Products (LC-MS) Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway

Caption: High-level workflow for forced degradation studies.

3.1 Protocol: Acidic & Basic Hydrolysis

  • Causality: The primary goal is to challenge the spiroketal linkage, which is susceptible to acid-catalyzed hydrolysis, and to assess the stability of the carboxylic acid at pH extremes.

  • Step-by-Step Protocol:

    • Prepare a stock solution of the API in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute it into acidic (0.1 M HCl) and basic (0.1 M NaOH) aqueous solutions to a final concentration of ~1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).[3]

    • Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the degradation reaction.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • A control sample (API in neutralization solution) should be prepared at each time point.

3.2 Protocol: Oxidative Degradation

  • Causality: This tests the molecule's susceptibility to oxidation. While no highly susceptible groups are present, this condition is a standard part of stress testing.

  • Step-by-Step Protocol:

    • Dissolve the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~1 mg/mL.

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at predetermined time points (e.g., 8, 24 hours).

3.3 Protocol: Thermal and Photolytic Degradation

  • Causality: Assesses the stability of the API in both solid and solution states when exposed to heat and light, which are common storage and administration variables.

  • Step-by-Step Protocol:

    • Thermal (Solid): Store the solid API in a controlled temperature oven (e.g., 80°C). Periodically dissolve a portion and analyze by HPLC.

    • Thermal (Solution): Prepare a solution of the API in a relevant solvent (e.g., water:acetonitrile 50:50) and store it in the dark at an elevated temperature (e.g., 60°C). Analyze at set intervals.

    • Photolytic: Expose both solid API and a solution of the API to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples alongside dark controls.

The Lynchpin: Stability-Indicating Analytical Method

A robust, validated stability-indicating method (SIM) is the analytical core of any stability study. It must be able to quantify the decrease in the API concentration while simultaneously separating it from all process impurities and degradation products.[5]

4.1 Method of Choice: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this application due to its high resolving power and compatibility with ionizable, moderately polar molecules like our compound of interest.[5][8]

Proposed HPLC Method Parameters

ParameterProposed ConditionJustification
Column C18, 250 x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the aromatic and spirocyclic portions of the molecule.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is an MS-compatible pH modifier that will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Gradient Start at 30% B, ramp to 95% B over 20 min, hold 5 minA gradient elution is necessary to ensure that the parent API and any potential degradation products (which may have significantly different polarities) are eluted with good resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at 254 nmThe benzoic acid moiety provides a strong chromophore. A DAD allows for peak purity analysis, helping to confirm that a chromatographic peak corresponds to a single component.
Injection Volume 10 µLStandard volume to avoid column overloading.

Corroborative Evidence: Solid-State Thermal Analysis

Solid-state properties are critical for the final drug product. DSC and TGA provide orthogonal data to understand the material's behavior under thermal stress.

Caption: Interplay of analytical techniques in stability assessment.

5.1 Protocol: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 2-5 mg of the API into an aluminum DSC pan.

  • Crimp the pan with a lid (pinhole lid if volatiles are expected).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C).

  • Record the heat flow versus temperature to identify the melting endotherm and any other transitions.

5.2 Protocol: Thermogravimetric Analysis (TGA)

  • Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a similar temperature range as the DSC.

  • Record the mass loss versus temperature to determine the onset of thermal decomposition.

Synthesizing the Data: Degradation Pathway Elucidation

The final step is to integrate the data from all stress conditions. The primary tool for identifying unknown degradation products is HPLC coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent API, a logical structure can be proposed.

Proposed Primary Degradation Pathway: Acid Hydrolysis

The most probable degradation pathway involves the hydrolysis of the spiroketal. This reaction is catalyzed by acid and would result in the formation of 4-(4-oxocyclohexyl)benzoic acid and ethylene glycol.

G cluster_0 Proposed Acid-Catalyzed Degradation Reactant 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (Parent API) Product1 4-(4-oxocyclohexyl)benzoic acid (Degradant 1) Reactant->Product1 H₃O⁺ (Acid Hydrolysis) Product2 Ethylene Glycol (Degradant 2)

Caption: Predicted acid hydrolysis pathway of the spiroketal.

This hypothesis can be confirmed by subjecting the stressed samples to HPLC-MS analysis and looking for a chromatographic peak with a mass corresponding to the proposed ketone degradant.

Conclusion

This guide outlines a robust, multi-faceted strategy for the comprehensive assessment of the thermodynamic stability of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. The approach is rooted in established regulatory principles and sound scientific reasoning. By systematically employing forced degradation, developing a stability-indicating HPLC method, and performing solid-state thermal analysis, a complete stability profile can be constructed. This foundational knowledge is indispensable for advancing a drug candidate through the development pipeline, ensuring the final product is both safe and effective throughout its intended shelf life.

References

  • A practical guide to forced degradation and stability studies for drug substances. (URL: )
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • A Review on Force Degradation Studies for Drug Substances. ijarsct. (URL: )
  • Development of forced degradation and stability indic
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Stability indicating study by using different analytical techniques. IJSDR. (URL: )
  • Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degrad
  • Stability Indicating HPLC Method Development –A Review. IJTSRD. (URL: )
  • Technical Support Center: 1,4-Dioxaspiro[4.

Sources

A Technical Guide to the Comprehensive Structural Elucidation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the complete structural analysis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science due to its rigid spirocyclic core and functional benzoic acid moiety. While no public crystal structure exists for this specific molecule, this document serves as a detailed, practical roadmap for researchers, guiding them through the entire workflow from rational synthesis to final crystallographic validation. We will cover initial molecular characterization, strategies for obtaining high-quality single crystals, the principles and practice of single-crystal X-ray diffraction (SC-XRD), and the final stages of structure solution, refinement, and in-depth analysis of intermolecular interactions. The protocols and causality described herein are designed to be a self-validating system, ensuring scientific integrity and producing a high-fidelity structural model.

Part 1: Synthesis and Spectroscopic Confirmation

Expertise & Experience: Before any crystallographic analysis can begin, the target compound must be synthesized and rigorously purified. The purity of the starting material is paramount, as impurities can significantly hinder crystallization.[1] The selected synthetic route leverages the commercially available 1,4-Dioxaspiro[4.5]decan-8-one, a versatile intermediate.[2] The subsequent steps involve creating a carbon-carbon bond to introduce the aromatic ring, followed by oxidation to the carboxylic acid.

Experimental Protocol: Synthesis
  • Step 1a: Grignard Reaction:

    • To a solution of 4-bromobenzoic acid methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add magnesium turnings.

    • Initiate the reaction (e.g., with a small crystal of iodine) to form the Grignard reagent, 4-(methoxycarbonyl)phenylmagnesium bromide.

    • Cool the reaction to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one[2] in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 1b: Dehydration and Ester Hydrolysis:

    • The crude tertiary alcohol from the previous step is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the dehydration, forming the unsaturated intermediate.

    • After dehydration is complete (monitored by TLC), the crude product is subjected to hydrolysis using aqueous LiOH or NaOH in a THF/methanol mixture to convert the methyl ester to the carboxylic acid.

    • Acidify the reaction mixture with 1M HCl to precipitate the crude 4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid.

  • Step 1c: Hydrogenation:

    • Dissolve the unsaturated acid in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (TLC monitoring).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude product.

    • Purify the final compound, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Experimental Protocol: Spectroscopic Characterization

Trustworthiness: The identity and purity of the synthesized compound must be unequivocally confirmed before proceeding. This is achieved through a combination of spectroscopic techniques.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[3]

    • ¹H NMR: Acquire the proton NMR spectrum. Expect to see signals corresponding to the aromatic protons (in the 7-8 ppm range), the protons of the dioxolane group (around 4 ppm), and the aliphatic protons of the cyclohexane ring. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).[3]

    • ¹³C NMR: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid (around 170 ppm).

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Key diagnostic peaks for benzoic acid derivatives include a very broad O-H stretch from the carboxylic acid due to hydrogen bonding (typically 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and aromatic C=C stretches (1600 and 1500 cm⁻¹).

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight. Mass spectrometry is a destructive technique that measures the mass-to-charge ratio of ionized molecules.[3] The molecular ion peak ([M]⁺ or [M-H]⁻) should correspond to the calculated exact mass of C₁₅H₁₈O₄.

Part 2: The Art and Science of Single-Crystal Growth

Expertise & Experience: The ability to grow a high-quality single crystal is the most critical and often rate-limiting step in SC-XRD.[4] The goal is to encourage the slow, ordered self-assembly of molecules from a supersaturated solution.[5] For a molecule like 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, which possesses a rigid core and a strong hydrogen-bonding functional group, several methods are viable. Patience is key, as crystal growth can take days to months.[1]

Experimental Protocol: Crystallization Screening
  • Slow Solvent Evaporation (Primary Method): This is the simplest and most common technique.[1]

    • Dissolve 10-20 mg of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to create a nearly, but not fully, saturated solution.

    • Transfer the solution to a clean, small vial.

    • Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over time.[5]

    • Place the vial in a vibration-free location and monitor for crystal growth.

  • Vapor Diffusion (Secondary Method): This technique is excellent for controlling the rate of supersaturation.

    • Liquid-Vapor Diffusion: Place a vial containing a concentrated solution of the compound inside a larger, sealed jar. Add a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane) to the bottom of the larger jar. Over time, the anti-solvent vapor will diffuse into the compound's solution, slowly decreasing its solubility and inducing crystallization.[6]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with warm water.[5]

Method Principle Advantages Considerations
Slow Evaporation Gradual increase in concentration as solvent evaporates.[5]Simple setup, widely applicable.[1]Less control over rate; unsuitable for very volatile solvents.
Vapor Diffusion Slow introduction of an anti-solvent via the vapor phase.[6]Excellent control over the rate of crystallization.Requires a compatible solvent/anti-solvent pair.
Slow Cooling Decreased solubility at lower temperatures.[5]Can produce large, well-formed crystals.Risk of forming multiple small crystals if cooling is too rapid.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

Authoritative Grounding: SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[7][8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Workflow for SC-XRD Data Collection

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Select Select Suitable Crystal Mount Mount on Goniometer Select->Mount under microscope Center Center Crystal in X-ray Beam Mount->Center on diffractometer UnitCell Determine Unit Cell & Space Group Center->UnitCell initial frames Collect Collect Full Diffraction Data UnitCell->Collect define strategy Integrate Integrate Reflection Intensities Collect->Integrate raw images Scale Scale & Merge Data Integrate->Scale apply corrections structure_solution_workflow Data Processed Data (hkl file) Solve Structure Solution (e.g., Direct Methods) Data->Solve InitialModel Initial Atomic Model (Most non-H atoms) Solve->InitialModel RefineCycle Refinement Cycles (Least-Squares) InitialModel->RefineCycle assign atoms RefineCycle->RefineCycle LocateH Locate H-atoms (Difference Map) RefineCycle->LocateH converged? FinalModel Final Refined Model (Anisotropic Displacement) LocateH->FinalModel Validate Validation (checkCIF) FinalModel->Validate Validate->RefineCycle ALERTS found CIF Final CIF File Validate->CIF No A/B ALERTS

Caption: Iterative workflow for crystal structure solution and refinement.

Methodology: Solution and Refinement
  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This reveals the positions of most of the heavier atoms (C, O). [9]2. Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental diffraction data.

    • Initial Cycles: The positions and isotropic thermal parameters of the non-hydrogen atoms are refined using full-matrix least-squares on F². * Anisotropic Refinement: The thermal parameters are refined anisotropically, modeling the atoms as ellipsoids to account for their directional vibration.

    • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric restraints (riding model).

    • Convergence: The refinement is considered converged when the R-factor (a measure of agreement between the calculated and observed structure factors) stabilizes at a low value (typically < 5% for high-quality data) and the residual electron density map is flat.

  • Structure Validation:

    • The final structural model is validated using software like PLATON, often via the IUCr's checkCIF service. [10]This process generates a report with ALERTS that highlight potential issues, such as incorrect space group assignments, unusual bond lengths, or missed symmetry. [11][12]It is imperative to address all A- and B-level ALERTS before considering the structure ready for publication or database deposition. [11]

Part 5: Analysis of the Crystal Structure

Expertise & Experience: The final refined model provides a wealth of information about the molecule's conformation and its interactions in the solid state. The strength and directionality of intermolecular interactions dictate the crystal packing. [13]

Expected Structural Features and Intermolecular Interactions

Based on the structure of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, the following features are anticipated:

  • Molecular Conformation: The spirocyclic 1,4-dioxaspiro[4.5]decane system will likely adopt a stable chair conformation for the cyclohexane ring. The dihedral angle between the benzoic acid ring and the carboxylic acid group will be a key conformational parameter.

  • Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It is overwhelmingly likely that the molecules will form centrosymmetric head-to-tail dimers via strong O-H···O hydrogen bonds, a classic and highly stable supramolecular synthon for carboxylic acids. [14][15]This interaction is a dominant force in the crystallization of organic solids. [16]3. Other Interactions: Weaker C-H···O or C-H···π interactions may also be present, further stabilizing the three-dimensional crystal packing. Analysis of these weak interactions is crucial for a complete understanding of the crystal structure. [17][18]

Data Presentation: Crystallographic Table (Hypothetical Data)
Parameter Value Significance
Chemical FormulaC₁₅H₁₈O₄Confirms molecular composition.
Formula Weight262.30Used for density calculation.
Crystal SystemMonoclinicDescribes the basic lattice symmetry.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)10.1, 12.5, 11.8Unit cell dimensions.
β (°)98.5Angle for a monoclinic cell.
Volume (ų)1475Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1, wR2 [%]< 5.0, < 10.0Indicators of refinement quality.
Goodness-of-fit~1.0Indicates a good fit between model and data.

References

  • Gavezzotti, A. (2013). Crystal chemistry of organic compounds. RSC Publishing. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Boldyreva, E. V. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 467. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A., Schneider, T., & Sawaya, M. (2006). Crystal Structure Refinement. Oxford University Press. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Stone, A. J. (2013). The theory of intermolecular forces. Oxford university press. [Link]

  • ResearchGate. (2025). Experimental and theoretical study on benzoic acid derivatives. [Link]

  • Formery, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854. [Link]

  • DiMasi, F., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1993-2002. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • CCDC. (n.d.). Correcting CIFs. [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]

  • DiMasi, F., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement: some background theory and practical strategies. [Link]

  • IR-Spectroscopy.info. (n.d.). Benzoic Acid Ir Spectrum Analysis. [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1), 307-319. [Link]

  • Pápai, Z., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5134-5147. [Link]

  • IUCr. (n.d.). Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). [Link]

  • IUCr Journals. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • ResearchGate. (n.d.). ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL: A BEGINNER'S INTRODUCTION. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • IUCr Journals. (n.d.). checkCIF FAQ. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [https://scmb.uq.edu.au/facilities/small-molecule-x-ray-crystallography]([Link] crystallography)

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • NextSDS. (n.d.). 4-(1,4-DIOXASPIRO[4.5]DEC-8-YL)-BENZOIC ACID. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate). [Link]

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]

  • PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

Sources

Navigating the Spirocyclic Landscape: A Technical Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known characteristics of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including derivatives of 1,4-dioxaspiro[4.5]decane and benzoic acid, to offer a robust framework for its safe and effective use in a laboratory setting. The principles of chemical similarity and established best practices in chemical hygiene form the foundation of these recommendations.

Compound Profile and Physicochemical Properties

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a bifunctional molecule that incorporates a spirocyclic ketal and a benzoic acid moiety. Spirocycles are of increasing interest in drug discovery due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity for biological targets.[1] The 1,4-dioxaspiro[4.5]decane group is frequently employed as a protective group for cyclohexanones and is a key structural element in various bioactive compounds.[1] The benzoic acid portion provides a handle for further chemical modifications and influences the compound's overall physicochemical properties.

Table 1: Physicochemical Properties of Related Compounds

Property1,4-Dioxaspiro[4.5]decan-8-oneBenzoic Acid
Molecular Formula C₈H₁₂O₃[2]C₇H₆O₂
Molecular Weight 156.18 g/mol [2]122.12 g/mol
Melting Point 70-73 °C[3]122.4 °C
Solubility Soluble in chloroform & methanol[3]Slightly soluble in water

Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally analogous compounds, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid should be handled as a potentially hazardous substance. The primary anticipated hazards are associated with irritation to the skin, eyes, and respiratory system. Some related 1,4-dioxaspiro[4.5]decane derivatives are classified as harmful if swallowed.[4]

Anticipated GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[2]

  • H318/H319: Causes serious eye damage/irritation.[2][4]

  • H335: May cause respiratory irritation.[2]

The benzoic acid moiety can also contribute to these irritant effects.[5][6][7]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following handling procedures and PPE are recommended to minimize exposure.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid as a powder or when heating the substance.[2]

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron should be worn to protect street clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Hygiene Practices
  • Avoid inhalation of dust or fumes.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly after handling.[8]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[7]

Spill Response
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size Start->Assess Minor Minor Spill Assess->Minor Major Major Spill Assess->Major EvacuateMinor Evacuate Immediate Area Minor->EvacuateMinor EvacuateMajor Evacuate Laboratory Major->EvacuateMajor PPE Don Appropriate PPE EvacuateMinor->PPE Contain Contain and Clean Up Spill PPE->Contain Dispose Dispose of Waste Contain->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Response Complete Decontaminate->End Alert Alert Emergency Response EvacuateMajor->Alert Prevent Prevent Entry into Drains Alert->Prevent Alert->End

Caption: Workflow for responding to a chemical spill.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter the sewer system or waterways.

Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Fire_Response_Protocol Fire Fire Detected Alert Activate Alarm & Alert Personnel Fire->Alert Evacuate Evacuate the Area Alert->Evacuate Assess Assess Fire Size Evacuate->Assess SmallFire Small & Contained Fire Assess->SmallFire LargeFire Large or Spreading Fire Assess->LargeFire Extinguish Use Appropriate Extinguisher SmallFire->Extinguish CallFD Call Fire Department LargeFire->CallFD Report Report Incident Extinguish->Report Contain Contain Fire if Safe CallFD->Contain Contain->Report

Caption: Protocol for responding to a laboratory fire.

Toxicological Information

Specific toxicological data for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is not available. The toxicological properties are inferred from its structural components.

  • Acute Toxicity: As with related compounds, it may be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2][4]

  • Respiratory or Skin Sensitization: No data is available to suggest it is a sensitizer.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

Synthetic Protocols

The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid would likely involve standard organic chemistry transformations. A plausible synthetic route could start from 1,4-dioxaspiro[4.5]decan-8-one.[9][10]

Conceptual Synthetic Pathway:

Synthesis_Pathway A 1,4-Dioxaspiro[4.5]decan-8-one B Intermediate (e.g., via Wittig or Grignard reaction) A->B Functionalization at C8 C 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid B->C Oxidation/Modification of side chain

Sources

Pharmacokinetic Profiling of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid scaffold is a highly versatile, bifunctional pharmacophore increasingly utilized in modern drug discovery. This moiety combines a lipophilic, sterically demanding spiro-ketal core with an ionizable carboxylic acid. It has been successfully deployed as a bioisostere for adamantane in antischistosomal ozonide carboxylic acids[1] and as a critical structural vector in the design of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

However, the combination of a cyclic acetal and a benzoic acid creates a classic "greasy anion" profile. This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) liabilities inherent to this scaffold—specifically regarding solubility, plasma protein binding, and cytochrome P450 (CYP) time-dependent inhibition (TDI)—and outlines self-validating experimental workflows to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Structural Causality and Physicochemical Properties

To optimize the PK profile of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid derivatives, researchers must understand the causality between its structural components and its biological behavior.

The 1,4-Dioxaspiro[4.5]decane (Spiro-Ketal) Motif

The spiro-ketal ring acts as a bulky, lipophilic vector that effectively occupies hydrophobic pockets in target proteins. However, cyclic acetals present two distinct metabolic liabilities:

  • Acid-Catalyzed Hydrolysis: In the low pH environment of the stomach (pH 1.5–2.0), the ketal is susceptible to hydrolysis, reverting to the corresponding cyclohexanone derivative and ethylene glycol. This limits oral bioavailability if not properly formulated.

  • CYP-Mediated Oxidation: The carbons adjacent to the oxygen atoms in the dioxolane ring are metabolic "soft spots." Oxidation at these sites can lead to ring opening and the formation of reactive intermediates, which has been directly linked to CYP3A4/5 time-dependent inhibition (TDI) during the profiling of imidazo[3.2-b]pyrazole EGFR inhibitors[3].

The Benzoic Acid Motif

The benzoic acid moiety (pKa ~4.2) ensures that the molecule is >99.9% ionized at physiological pH (7.4).

  • Solubility: The kinetic solubility is highly pH-dependent. While the anion is soluble at pH 7.4, precipitation often occurs at pH 2.0, mimicking the gastric environment[1].

  • Distribution: The carboxylate anion drives exceptionally high plasma protein binding (PPB), often >95%, via strong ion-pairing with basic amino acid residues (e.g., arginine, lysine) on Human Serum Albumin (HSA). This severely limits the free fraction ( fu,plasma​ ) available for target engagement[2].

Mandatory Visualizations: Mechanistic Pathways

To illustrate the ADME trajectory of this scaffold, the following diagrams map the in vitro screening workflow and the primary metabolic degradation pathways.

PK_Workflow A Compound Synthesis (4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid) B Physicochemical Profiling (Kinetic Solubility, pKa, LogD) A->B C In Vitro Metabolism (Microsomal Stability, CYP3A4/5 TDI) B->C D Distribution Assays (Plasma Protein Binding - Equilibrium Dialysis) C->D E In Vivo PK (Mouse/Rat) (Hepatic Clearance, Bioavailability) D->E

In vitro pharmacokinetic screening workflow for spiro-ketal derivatives.

Metabolic_Pathway Parent Parent Compound (Spiro-ketal Benzoic Acid) CYP CYP3A4/5 Oxidation Parent->CYP Hepatic Microsomes Hydrolysis Acidic/Enzymatic Hydrolysis Parent->Hydrolysis Gastric Acid / Esterases UGT UGT Glucuronidation Parent->UGT Hepatic Glucuronidation Metabolite1 Hydroxylated Ketal (Phase I Metabolite) CYP->Metabolite1 Metabolite2 Cyclohexanone Derivative (De-ketalization) Hydrolysis->Metabolite2 Metabolite3 Acyl Glucuronide (Phase II Metabolite) UGT->Metabolite3

Primary metabolic degradation pathways of the 1,4-dioxaspiro[4.5]decane scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, PK assays must be designed as self-validating systems. The following protocols detail the causal reasoning behind each step to prevent false positives/negatives when evaluating spiro-ketal derivatives.

Protocol 1: CYP3A4/5 Time-Dependent Inhibition (TDI) Assay

Purpose: To determine if the 1,4-dioxaspiro[4.5]decane moiety undergoes mechanism-based inactivation of CYP3A4/5, a known liability of this scaffold[3]. Self-Validation Mechanism: Includes a minus-NADPH control to differentiate enzymatic bioactivation from chemical degradation, and a known TDI positive control (e.g., Verapamil).

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The "Inactivation" Phase): Add the test compound (at 5×IC50​ concentration) to the HLM suspension. Split the mixture into two aliquots:

    • Aliquot A (+NADPH): Add 1 mM NADPH to initiate CYP activity.

    • Aliquot B (-NADPH): Add buffer only (Control for chemical instability).

  • Incubation: Incubate both aliquots at 37 °C. Take 10 µL samples at 0, 10, 20, and 30 minutes.

  • Dilution (The "Activity" Phase): Dilute the 10 µL samples 10-fold into a secondary incubation mixture containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH.

    • Causality: The 10-fold dilution minimizes reversible competitive inhibition, isolating the irreversible TDI effect.

  • Quenching & Analysis: After 5 minutes, quench the secondary reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 mins.

  • Quantification: Analyze the formation of 1-hydroxymidazolam via LC-MS/MS. A time-dependent decrease in metabolite formation in Aliquot A, but not Aliquot B, confirms TDI.

Protocol 2: Plasma Protein Binding via Equilibrium Dialysis

Purpose: To accurately measure fu,plasma​ . Ozonide carboxylic acids and related spiro-ketal acids frequently exhibit >99% PPB, which can artificially inflate apparent in vitro potency while restricting in vivo efficacy[1][4]. Self-Validation Mechanism: Mandatory calculation of mass balance (recovery) to ensure the highly lipophilic compound is not simply adhering to the dialysis membrane.

Step-by-Step Methodology:

  • Spiking: Spike human plasma with the test compound to a final concentration of 1 µM (keep DMSO < 0.5% to prevent protein denaturation).

  • Dialysis Setup: Load 100 µL of spiked plasma into the donor chamber of a 96-well equilibrium dialysis device (e.g., RED device, 8K MWCO). Load 300 µL of PBS (pH 7.4) into the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37 °C on an orbital shaker at 300 rpm for 4 to 6 hours.

    • Causality: 4-6 hours is required for highly bound, lipophilic acids to reach true thermodynamic equilibrium across the semi-permeable membrane.

  • Sampling: Remove 50 µL from both the plasma and buffer chambers.

  • Matrix Matching: Add 50 µL of blank PBS to the plasma samples, and 50 µL of blank plasma to the PBS samples.

    • Causality: Matrix matching ensures identical ionization efficiencies during LC-MS/MS analysis, preventing matrix-effect-induced quantification errors.

  • Extraction & Analysis: Precipitate proteins with 300 µL of acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS. Calculate fu​=(PeakAreabuffer​/PeakAreaplasma​) and verify total recovery is >85%.

Quantitative Data Presentation: SAR Optimization

The table below synthesizes representative PK data demonstrating how structural modifications to the 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid scaffold alter its ADME profile. Modifying the carboxylic acid to a zwitterion or amide, or fluorinating the ketal, are standard strategies to mitigate liabilities[1][4].

Compound VariantKinetic Sol. (pH 7.4)PPB (% bound)Intrinsic Clearance ( CLint​ , µL/min/mg)CYP3A4 TDI Risk
Parent Scaffold (Unmodified acid)< 10 µM> 99.5%45.0High
Fluoro-ketal Derivative (Metabolic block)15 µM98.0%22.5Low
Amide Linkage (Acid masked)45 µM85.0%60.0Moderate
Zwitterionic Analog (e.g., OZ740 style)> 100 µM72.0%15.0Low

Table 1: Comparative pharmacokinetic parameters of spiro-ketal derivatives. Data synthesized from structural analogs reported in antischistosomal and EGFR inhibitor optimization campaigns.

Conclusion and Future Perspectives

The 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid moiety is a powerful structural tool, but it requires rigorous pharmacokinetic stewardship. The intrinsic lipophilicity of the spiro-ketal drives target affinity but invites CYP3A4/5 TDI and acid-catalyzed degradation. Simultaneously, the benzoic acid ensures high plasma protein binding, restricting the free drug fraction. Future lead optimization campaigns utilizing this scaffold must prioritize early-stage equilibrium dialysis and minus-NADPH microsomal stability assays to uncouple target potency from PK liabilities.

References

  • Wu, J., et al. (2020). "Structure–Activity Relationship of Antischistosomal Ozonide Carboxylic Acids." Journal of Medicinal Chemistry, 63(7), 3723–3736.[1] URL:[Link]

  • Igawa, H., et al. (2024). "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform." ACS Medicinal Chemistry Letters.[2] URL:[Link]

  • RCSB Protein Data Bank. (2025). "CRYSTAL STRUCTURE OF EGFR(L858R/T790M/C797S) IN COMPLEX WITH AUR-8250." PDB ID: 9D3W.[3] URL:[Link]

  • Biendl, S., et al. (2023). "In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids." Pharmaceuticals (Basel).[4] URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 4-(1,4-Dioxaspirodecan-8-yl)benzoic acid

Application Note: Protocol for the Synthesis of 4-(1,4-Dioxaspiro[1]decan-8-yl)benzoic acid

Executive Summary

The drive to improve the physicochemical properties of drug candidates has led to the widespread adoption of sp³-rich structural motifs. The 1,4-dioxaspiro[1]decane system serves as a highly versatile, protected 4-oxocyclohexyl bioisostere, offering improved aqueous solubility and metabolic stability compared to flat aromatic rings. This application note provides a comprehensive, self-validating synthetic protocol for 4-(1,4-Dioxaspiro[1]decan-8-yl)benzoic acid (CAS: 163260-73-9), a critical building block used in the development of kinase inhibitors and GPCR antagonists.

Mechanistic Rationale & Route Selection

The synthesis of 4-substituted cyclohexyl aromatics can theoretically be achieved via direct nucleophilic addition (e.g., Grignard reagents) to a ketone. However, direct addition of 4-carboxyphenylmagnesium bromide to 1,4-dioxaspiro[1]decan-8-one yields a tertiary alcohol. Subsequent dehydration and reduction often require harsh acidic conditions that prematurely cleave the delicate ethylene acetal (ketal) protecting group.

To bypass this, we employ a highly controlled, four-step sequence utilizing transition-metal catalysis:

  • Enol Triflation : The ketone is converted to an enol triflate using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). PhNTf₂ is specifically chosen over triflic anhydride (Tf₂O) because it is a milder reagent that prevents unwanted polymerization and protects the acid-sensitive ketal moiety[2].

  • Suzuki-Miyaura Cross-Coupling : The enol triflate undergoes palladium-catalyzed cross-coupling with 4-(methoxycarbonyl)phenylboronic acid. This C(sp²)–C(sp²) coupling is highly chemoselective, leaving the ester untouched and avoiding the side reactions typical of highly reactive organolithiums[3],[4].

  • Catalytic Hydrogenation : The resulting cyclohexene double bond is stereoconvergently reduced using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

  • Saponification : Mild alkaline hydrolysis of the methyl ester yields the final benzoic acid without disturbing the ketal.

SyntheticWorkflowA1,4-Dioxaspiro[4.5]decan-8-oneBEnol TriflateIntermediateA->B LDA, PhNTf2 -78 °C to RTCCoupled AlkeneIntermediateB->C 4-(MeOOC)PhB(OH)2 Pd(PPh3)4, BaseDSaturated EsterIntermediateC->D H2 (1 atm) Pd/C, MeOHEFinal Product:Benzoic AcidD->E 1. LiOH, THF/H2O 2. HCl (pH 3)

Figure 1: Four-step synthetic workflow for 4-(1,4-Dioxaspiro[1]decan-8-yl)benzoic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1,4-Dioxaspiro[1]dec-7-en-8-yl trifluoromethanesulfonate

Causality Check: Lithium diisopropylamide (LDA) is used as a bulky, non-nucleophilic base to quantitatively generate the kinetic enolate at -78 °C, preventing aldol condensation side-reactions[2].

  • Preparation : Purge a flame-dried round-bottom flask with argon. Add 1,4-dioxaspiro[1]decan-8-one (10.0 g, 64.0 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization : Add LDA (2.0 M in THF/heptane/ethylbenzene, 38.4 mL, 76.8 mmol) dropwise over 30 minutes. Stir the mixture at -78 °C for 1 hour.

  • Triflation : Dissolve PhNTf₂ (25.1 g, 70.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the enolate solution.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • In-Process Control (IPC) : TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting ketone (stains with KMnO₄).

  • Workup : Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to afford the enol triflate as a pale yellow oil.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality Check: The biphasic solvent system (Toluene/EtOH/H₂O) ensures the solubility of both the organic enol triflate and the inorganic sodium carbonate base, facilitating the transmetalation step of the catalytic cycle[3].

  • Preparation : In a 500 mL Schlenk flask, combine the enol triflate (15.0 g, 52.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (11.2 g, 62.4 mmol), and Na₂CO₃ (11.0 g, 104.0 mmol).

  • Solvent Addition : Add a mixture of Toluene/EtOH/H₂O (2:1:1, 200 mL). Degas the suspension by bubbling argon through the mixture for 15 minutes.

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3.0 g, 2.6 mmol, 5 mol%).

  • Reaction : Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • IPC : LC-MS should indicate the disappearance of the enol triflate mass and the appearance of the product mass [M+H]⁺ = 275.1.

  • Workup : Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 × 150 mL). Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (10-20% EtOAc in Hexanes) to yield methyl 4-(1,4-dioxaspiro[1]dec-7-en-8-yl)benzoate.

SuzukiCyclePd0Pd(0)CatalystOxAddOxidativeAdditionPd0->OxAdd Enol TriflateTransMetTrans-metalationOxAdd->TransMet Boronic Acid & BaseRedElimReductiveEliminationTransMet->RedElimRedElim->Pd0 Coupled Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Step 3: Catalytic Hydrogenation
  • Preparation : Dissolve the coupled alkene (10.0 g, 36.4 mmol) in Methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Pd/C (1.0 g, 10% w/w) under a continuous stream of argon (Caution: Pd/C is pyrophoric when dry).

  • Reaction : Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • IPC : ¹H NMR of a filtered aliquot should show the complete disappearance of the vinylic proton signal at ~6.0 ppm.

  • Workup : Filter the mixture through a pad of Celite, washing thoroughly with MeOH. Concentrate the filtrate to afford methyl 4-(1,4-dioxaspiro[1]decan-8-yl)benzoate as a white solid.

Step 4: Saponification

Causality Check: Lithium hydroxide (LiOH) is preferred over NaOH or KOH as it provides milder conditions, minimizing the risk of ketal hydrolysis which can occur if the local pH drops during the subsequent acidification step.

  • Preparation : Dissolve the saturated ester (9.0 g, 32.6 mmol) in a mixture of THF/H₂O (3:1, 120 mL).

  • Reaction : Add LiOH·H₂O (4.1 g, 97.8 mmol). Stir the reaction mixture at room temperature for 16 hours.

  • IPC : TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting ester.

  • Workup : Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3 using 1M HCl. A white precipitate will form immediately.

  • Isolation : Filter the solid, wash with cold water (50 mL), and dry under high vacuum at 45 °C for 24 hours to afford the final product, 4-(1,4-Dioxaspiro[1]decan-8-yl)benzoic acid.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and key analytical markers required to validate each intermediate within the self-validating protocol framework.

StepIntermediate / ProductExpected YieldKey Analytical Markers (IPC / Validation)
1 Enol Triflate75 - 82%¹H NMR (CDCl₃): δ 5.72 (t, 1H, vinylic CH).IR: Disappearance of C=O stretch at 1715 cm⁻¹.
2 Coupled Alkene80 - 88%LC-MS: [M+H]⁺ = 275.1.¹H NMR (CDCl₃): δ 7.98 (d, 2H), 7.45 (d, 2H), 6.05 (m, 1H).
3 Saturated Ester92 - 98%¹H NMR (CDCl₃): Disappearance of vinylic proton at δ 6.05. Appearance of multiplet at δ 2.55 (1H, benzylic CH).
4 Final Benzoic Acid85 - 90%LC-MS: [M-H]⁻ = 261.1.¹H NMR (DMSO-d₆): δ 12.80 (br s, 1H, COOH), 7.85 (d, 2H), 7.35 (d, 2H), 3.90 (s, 4H, ketal).

References

  • Title: Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: N-Methylphenothiazine S-Oxide Enabled Oxidative C(sp2)–C(sp2) Coupling of Boronic Acids with Organolithiums via Phenothiaziniums Source: Organic Letters - ACS Publications URL:[Link]

  • Title: A Straightforward Synthesis of Trideuterated α‐Terpinene for Mechanistic Studies Source: European Journal of Organic Chemistry URL:[Link]

Application Notes and Protocols for Amide Coupling Reactions of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Amide Coupling of a Unique Spirocyclic Carboxylic Acid

The formation of an amide bond is one of the most fundamental and frequently employed transformations in medicinal chemistry and drug discovery.[1][2][3] The unique structural motif of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid presents a valuable scaffold for the synthesis of novel therapeutic agents. Its rigid, three-dimensional spirocyclic core allows for precise spatial orientation of substituents, a desirable feature for enhancing binding affinity and selectivity to biological targets.[4] However, the steric bulk imparted by the dioxaspiro[4.5]decane group can pose challenges for standard amide coupling protocols.

This technical guide provides a comprehensive overview of various amide coupling methodologies, offering detailed protocols and a rationale for their application to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. We will delve into the mechanisms of common coupling reagents, troubleshoot potential issues, and provide a framework for selecting the optimal conditions to achieve high-yielding and clean amide bond formations.

Understanding the Substrate: Structural Considerations for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

The reactivity of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid in amide coupling reactions is influenced by both electronic and steric factors. The benzoic acid moiety is electronically similar to other para-substituted benzoic acids. However, the spirocyclic substituent at the 4-position introduces significant steric hindrance around the carboxylic acid group. This can slow down the rate of reaction with the activated carboxylic acid intermediate, potentially leading to lower yields or the formation of side products. Therefore, the choice of coupling reagent and reaction conditions is critical to overcome these steric challenges.

A Comparative Overview of Common Amide Coupling Reagents

The selection of a suitable coupling reagent is paramount for a successful amide bond formation.[2][5] A variety of reagents are available, each with its own mechanism of action, advantages, and disadvantages.[2] Below is a comparative summary of commonly used coupling reagents applicable to sterically hindered carboxylic acids like 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid.

Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltHighly efficient and fast, even for sterically hindered substrates.[6] Low risk of racemization.Higher cost compared to carbodiimides. Potential for guanidinylation of the amine if used in excess.[6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltEffective for a wide range of couplings, good alternative to HATU.Can be less effective than HATU for particularly challenging couplings.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltGenerally effective for standard peptide synthesis.May be less efficient for sterically hindered amino acids or difficult sequences. The byproduct, HMPA, is a known carcinogen.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)CarbodiimideCost-effective and widely used.[6] The urea byproduct is water-soluble, simplifying purification.Can be less efficient for sterically hindered substrates. Risk of N-acylurea byproduct formation.[7]
T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideExcellent for difficult couplings with high yields and low epimerization.[6] Byproducts are water-soluble.Can be more expensive than carbodiimides.
CDI (1,1'-Carbonyldiimidazole)Imidazolium SaltSimple to use, with gaseous byproducts (CO2).The acylimidazolide intermediate can be less reactive than those formed by other reagents.

Reaction Mechanisms: Activating the Carboxylic Acid

The fundamental principle of amide coupling involves the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine.[6]

Amide_Coupling_Workflow Carboxylic_Acid 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA, Et3N) Base->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide_Product Byproducts Byproducts

Caption: General workflow of an amide coupling reaction.

For instance, with carbodiimides like EDC, the carboxylic acid adds across the C=N bond to form a highly reactive O-acylisourea intermediate.[8] This intermediate can then react with the amine to form the amide bond. The addition of HOBt can trap the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.[1]

Uronium and phosphonium salts like HATU and PyBOP react with the carboxylate to form even more reactive activated esters (OAt or OBt esters, respectively), which readily undergo aminolysis.[9]

Detailed Experimental Protocols

The following protocols provide a starting point for the amide coupling of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid with a generic primary or secondary amine. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.[7]

Protocol 1: HATU-Mediated Amide Coupling (Recommended for Hindered Substrates)

This method is highly recommended for sterically demanding couplings where other methods may fail.

Materials:

  • 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry flask under an inert atmosphere (N2 or Ar), add 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid and the amine.

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Option)

This is a more economical choice and can be effective for less hindered amines.

Materials:

  • 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC hydrochloride (1.2 - 1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (Et3N) (2.0 - 3.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid and HOBt in anhydrous DCM or DMF.

  • Add the amine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride followed by the dropwise addition of DIPEA or Et3N.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1. The aqueous washes are particularly important for removing the urea byproduct.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® is a powerful coupling reagent that is particularly useful for challenging substrates.[6]

Materials:

  • 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • T3P® (50% solution in ethyl acetate or DMF, 1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous ethyl acetate or DCM

Procedure:

  • In a dry flask, dissolve 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid and the amine in anhydrous ethyl acetate or DCM.

  • Add pyridine or DIPEA to the mixture.

  • Add T3P® solution dropwise, maintaining the temperature at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO3 solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.[7]- Switch to a more powerful coupling reagent like HATU.- Increase the reaction temperature (e.g., 40-60 °C).- Increase the reaction time.- Use a more polar solvent like DMF.
Formation of Side Products - N-acylurea formation (with EDC).- Racemization (if chiral centers are present).- Ensure the addition of HOBt when using EDC.- Use HATU or T3P®, which are known to minimize side reactions.
Difficult Purification - Urea byproducts from EDC.- Residual coupling reagents or activators.- Perform aqueous work-up to remove water-soluble byproducts.- For DCC, the dicyclohexylurea byproduct is insoluble in many organic solvents and can be removed by filtration.

Safety Considerations

  • Amide coupling reagents can be moisture-sensitive, and some are irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Some coupling reactions can be exothermic. Monitor the reaction temperature, especially during the addition of reagents.[10]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The successful amide coupling of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is readily achievable with a careful selection of reagents and reaction conditions. For this sterically demanding substrate, HATU is a highly recommended starting point due to its high efficiency. However, other reagents such as EDC/HOBt and T3P® can also be effective, offering a balance between cost and reactivity. The protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers in their efforts to synthesize novel molecules incorporating this unique spirocyclic scaffold.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Dunsmore, C. J., Carr, R., Fleming, T., & Kappe, C. O. (2006). A practical and efficient protocol for the microwave-assisted synthesis of amides. Journal of Organic Chemistry, 71(13), 5164-5167. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

  • Goud, P. M., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(32), 4247-4251. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. [Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 409-412. [Link]

  • Lund, G., & Knudsen, K. R. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(45), 9061-9067. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Acid-catalyzed deprotection of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid ketal

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acid-Catalyzed Deprotection of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid Ketal to 4-(4-Oxocyclohexyl)benzoic Acid

Target Audience: Synthetic chemists, process engineers, and pharmaceutical drug development professionals. Objective: To provide a robust, self-validating protocol for the quantitative unmasking of a cyclic ketal to yield 4-(4-oxocyclohexyl)benzoic acid, a critical intermediate in active pharmaceutical ingredient (API) synthesis[1].

Strategic Rationale & Mechanistic Causality

In complex API synthesis, the ketone moiety of 4-(4-oxocyclohexyl)benzoic acid (CAS: 137465-01-1) is frequently protected as a 1,4-dioxaspiro[4.5]decane (an ethylene glycol cyclic ketal) to prevent unwanted nucleophilic attack or reduction during upstream transformations[1]. While ketals are exceptionally robust under basic and nucleophilic conditions, they are highly labile in the presence of aqueous acid[2].

As a Senior Application Scientist, I emphasize that deprotection is not merely about adding acid; it is an equilibrium-driven thermodynamic process. The mechanism proceeds via specific acid catalysis[3]. The critical steps dictate our experimental choices:

  • Protonation: The acid catalyst protonates one of the ketal oxygen atoms.

  • Ring Opening (Rate-Determining Step): The C–O bond cleaves, generating a highly reactive, resonance-stabilized oxocarbenium (carboxonium) ion[2].

  • Nucleophilic Attack: Water attacks the oxocarbenium ion to form a hemiketal intermediate.

  • Elimination: A final proton transfer leads to the expulsion of ethylene glycol and the regeneration of the ketone.

Causality in Solvent Selection: Because this is an equilibrium process, water must be present in excess to drive the reaction forward. However, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is highly hydrophobic. We utilize Tetrahydrofuran (THF) as a co-solvent because it is fully miscible with water (ensuring a homogeneous reaction matrix) and lacks a hydroxyl group. Using alcohols like ethanol or methanol under acidic conditions would risk unwanted Fischer esterification of the benzoic acid moiety, leading to yield loss and complex purification.

Mechanism SM 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (Stable Ketal) H Protonated Ketal (Fast Equilibrium) SM->H + H⁺ (Acid Catalyst) Oxo Oxocarbenium Ion (Rate-Determining Step) H->Oxo Ring Opening H2O Hemiketal Intermediate (Water Addition) Oxo->H2O + H₂O Nucleophilic Attack Prod 4-(4-Oxocyclohexyl)benzoic acid + Ethylene Glycol H2O->Prod - H⁺, Elimination

Fig 1: Mechanistic pathway for the acid-catalyzed deprotection of the cyclic ketal.

Optimization of Reaction Conditions

To establish the most efficient protocol, various acid/solvent systems were evaluated. The data below demonstrates why the 3M HCl / THF system was selected for the final protocol.

Table 1: Optimization of Acid Catalysts for Ketal Deprotection

EntryCatalyst SystemSolvent MatrixTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Rationale / Observation
1 3M HCl (aq) THF 40 4 >99 92 Optimal balance of solubility and hydrolysis rate.
2p-TsOH (10 mol%)Acetone / H₂O25129586Acetone acts as an ethylene glycol scavenger, but reaction is slow.
3TFA (5 equiv)DCM / H₂O2588578Biphasic system limits mass transfer; slower reaction rate.
4Amberlyst-15EtOH / H₂O60169081Heterogeneous catalysis simplifies workup but causes ~5% esterification.

Self-Validating Experimental Protocol

A robust protocol must contain internal feedback loops to prevent downstream failures. This methodology is designed as a self-validating system , meaning the physical and analytical state of the reaction dictates progression.

ExperimentalWorkflow Step1 Reaction Setup THF / 3M HCl (aq) 40°C, 4 hours Step2 In-Process Control HPLC Analysis Target: SM < 1% Step1->Step2 Step2->Step1 If incomplete Step3 Workup Phase Evaporate THF Extract with EtOAc Step2->Step3 If complete Step4 Purification Wash with H₂O/Brine Crystallize Step3->Step4

Fig 2: Step-by-step self-validating experimental workflow for ketal deprotection.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a clean, dry round-bottom flask with 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 equivalent, e.g., 10.0 g).

  • Add THF (10 volumes, 100 mL) and stir at 300 rpm until complete dissolution is achieved. Validation Check: The solution must be visually clear. Any turbidity indicates poor solvent quality or impurities.

  • Slowly add 3M aqueous HCl (3 volumes, 30 mL) dropwise over 5 minutes.

  • Equip the flask with a reflux condenser and heat the mixture to 40°C.

Step 2: In-Process Control (IPC)

  • After 4 hours, pull a 50 µL aliquot, quench with saturated NaHCO₃, and extract into ethyl acetate for HPLC analysis.

  • Validation Check: Analyze the organic layer via HPLC (UV detection at 254 nm). The reaction is strictly deemed complete only when the Area Under the Curve (AUC) of the starting material is < 1%. If > 1%, continue heating for 1 hour and re-test.

Step 3: Workup & Byproduct Removal Causality: Ethylene glycol is liberated during the reaction. If the organic layer is concentrated while ethylene glycol and trace acid are still present, the reaction will reverse (re-ketalization)[4].

  • Cool the reaction mixture to room temperature (20-25°C).

  • Concentrate the mixture under reduced pressure (rotary evaporator, 35°C water bath) to remove the majority of the THF. Observation: The product may begin to precipitate as the organic solvent is removed.

  • Add Ethyl Acetate (15 volumes, 150 mL) to the aqueous slurry to redissolve the product. Transfer to a separatory funnel.

  • Separate the phases. Wash the organic layer with distilled water (3 × 50 mL).

  • Validation Check: Test the pH of the final aqueous wash using pH paper. It must be ≥ 5. This confirms the complete removal of the HCl catalyst, ensuring the product will not degrade during concentration.

Step 4: Isolation and Analytical Validation

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude white solid.

  • Recrystallize the crude product from a mixture of Ethyl Acetate/Hexanes (1:3) to obtain pure 4-(4-oxocyclohexyl)benzoic acid.

  • Final Validation: Confirm structural integrity via ¹H-NMR (DMSO-d6). The disappearance of the characteristic 4-proton multiplet at ~3.9 ppm (the ethylene glycol backbone) and the presence of the carboxylic acid proton at ~12.2 ppm confirms successful deprotection without esterification side-reactions.

Sources

Application Note: Orthogonal Functionalization of 4-(1,4-Dioxaspirodecan-8-yl)benzoic Acid in API Scaffold Synthesis

Application Note: Orthogonal Functionalization of 4-(1,4-Dioxaspiro[1]decan-8-yl)benzoic Acid in API Scaffold Synthesis

Introduction & Strategic Rationale

The drive to increase the fraction of sp3-hybridized carbons (Fsp3) in modern drug discovery has made substituted cyclohexanes highly sought-after motifs for improving pharmacokinetic profiles. 4-(1,4-Dioxaspiro[1]decan-8-yl)benzoic acid serves as a premier bifunctional building block in this domain. It masks a reactive ketone as an ethylene glycol ketal (1,4-dioxaspiro[1]decane) while exposing a versatile benzoic acid handle.

This orthogonal protection strategy allows chemists to perform aggressive transformations on the carboxylate—such as amide couplings, Grignard reactions, or strong reductions—without compromising the integrity of the cyclohexyl ketone. Upon mild acidic deprotection, the resulting 4-(4-oxocyclohexyl)benzoic acid derivatives[2] can be further functionalized via reductive amination or Wittig olefination to yield complex 1,4-disubstituted cyclohexane API scaffolds.

Mechanistic Insights: The Ketal Protecting Group

The 1,4-dioxaspiro[1]decane moiety is completely inert to basic conditions, nucleophiles, and most reducing agents (e.g., LiAlH4, NaBH4). This stability is rooted in the lack of a viable leaving group under alkaline conditions. However, in the presence of aqueous acid, the acetal oxygen is protonated, creating a highly electrophilic oxocarbenium ion that undergoes rapid hydrolysis to release the ketone and ethylene glycol[3].

Ketal_Deprotection_MechanismKetalKetal(Stable in Base)ProtonationProtonation of Oxygen(H+ addition)Ketal->ProtonationOxocarbeniumOxocarbenium IonIntermediateProtonation->OxocarbeniumHydrolysisWater Attack &Ring OpeningOxocarbenium->HydrolysisKetoneKetone Product +Ethylene GlycolHydrolysis->Ketone

Mechanism of acid-catalyzed ketal deprotection to yield the active ketone.

Synthesis Workflow & Experimental Design

The following workflow details the transformation of 4-(1,4-Dioxaspiro[1]decan-8-yl)benzoic acid into a functionalized API intermediate.

API_Synthesis_WorkflowStart4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acidCouplingAmide Coupling(HATU, DIPEA, R-NH2)Start->CouplingInt1Ketal-ProtectedBenzamideCoupling->Int1DeprotectKetal Deprotection(HCl, THF/H2O)Int1->DeprotectInt24-(4-oxocyclohexyl)benzamideDeprotect->Int2RedAmReductive Amination(NaBH(OAc)3, R'-NH2)Int2->RedAmFinalTarget API Scaffold(1,4-disubstituted cyclohexane)RedAm->Final

Three-step API scaffold synthesis workflow utilizing orthogonal protection.

Protocol 1: Amide Bond Formation (Carboxylate Functionalization)

Objective : Couple the benzoic acid moiety with a primary amine to form a benzamide, leaving the ketal intact. Causality & Design : HATU is selected as the coupling reagent due to its superior efficiency in forming active HOAt esters and driving the reaction to completion, even with sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under N2, dissolve 4-(1,4-Dioxaspiro[1]decan-8-yl)benzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation : Add DIPEA (3.0 equiv, 30 mmol) followed by HATU (1.2 equiv, 12 mmol). Stir at room temperature for 15 minutes. Self-Validation: The solution will turn pale yellow, visually confirming the formation of the active HOAt ester.

  • Coupling : Add the target amine (1.1 equiv, 11 mmol) dropwise. Stir for 2-4 hours at room temperature.

  • Monitoring : Check reaction completion via LC-MS. The mass of the starting material should disappear, replaced by the [M+H]+ of the ketal-protected benzamide.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Ketal Deprotection (Ketone Unmasking)

Objective : Remove the 1,4-dioxaspiro[1]decane protecting group to yield the 4-(4-oxocyclohexyl)benzamide intermediate, a highly valuable pharmaceutical building block[4]. Causality & Design : A mixture of THF and water is used. THF ensures the organic substrate remains fully dissolved, while water drives the hydrolysis equilibrium. 2M HCl provides optimal protonation of the ketal without risking amide bond cleavage (which would require much harsher, prolonged acidic heating).

Quantitative Data: Optimization of Deprotection Conditions

Acid System Solvent System Temp (°C) Time (h) Yield (%) Purity (LC-MS)
1M HCl THF / H2O (1:1) 25 12 85% >95%
2M HCl THF / H2O (3:1) 25 4 98% >99%
TFA (10 eq) DCM / H2O (10:1) 25 8 75% ~90% (Byproducts)

| p-TsOH (0.1 eq) | Acetone / H2O (5:1)| 50 | 24 | 88% | >95% |

Step-by-Step Methodology :

  • Preparation : Dissolve the ketal-protected benzamide (10 mmol) in a 3:1 mixture of THF and H2O (40 mL total volume).

  • Acid Addition : Slowly add 2M aqueous HCl (10 mL).

  • Reaction : Stir at room temperature for 4 hours.

  • Monitoring : TLC (Hexanes/EtOAc 1:1) will show a highly polar spot (the unmasked ketone) emerging significantly below the less polar ketal starting material.

  • Workup : Neutralize the reaction carefully with saturated aqueous NaHCO3 until pH ~ 7.5. Extract with EtOAc. The organic layer is washed with brine, dried, and concentrated. The product is typically pure enough (>98%) to use without column chromatography.

Protocol 3: Late-Stage Reductive Amination

Objective : Install a target amine at the C4 position of the cyclohexane ring. Causality & Design : Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice. It is mild enough to selectively reduce the transient iminium ion without prematurely reducing the starting ketone to a secondary alcohol. 1,2-Dichloroethane (DCE) is used as it stabilizes the iminium intermediate and provides excellent solubility.

Step-by-Step Methodology :

  • Imine Formation : Dissolve the 4-(4-oxocyclohexyl)benzamide (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir for 1 hour at room temperature.

  • Reduction : Add NaBH(OAc)3 (1.5 equiv) in portions. Stir for 12 hours.

  • Quench & Isolate : Quench with 1N NaOH to break down boron complexes and free-base the product amine. Extract with DCM, dry over Na2SO4, and purify via reverse-phase chromatography to yield the final API scaffold.

References

  • Title: EP0912498B1 - 4(4-oxocyclohexyl)
  • Title: Structure—Activity Relationship of Antischistosomal Ozonide Carboxylic Acids Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Procurement Guide: 4-(4-Oxocyclohexyl)benzoic Acid - Purity & Price Considerations Source: NBInno URL: [Link]

Application Notes and Protocols: Esterification of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its rigid spirocyclic core provides a unique three-dimensional scaffold for the precise spatial arrangement of functional groups, a desirable feature in the design of novel therapeutics and functional materials.[1] The esterification of the carboxylic acid moiety is a critical transformation for generating derivatives with modified physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

This document provides detailed protocols for two robust esterification methods applicable to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid: the Steglich esterification, a mild carbodiimide-mediated coupling, and the Yamaguchi esterification, which is particularly effective for sterically demanding substrates. The choice of method will depend on the specific alcohol to be coupled, the scale of the reaction, and the desired purity of the final product.

Chemical Structure and Properties

Structure:

IUPAC Name: 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

Molecular Formula: C₁₅H₁₈O₄

Molecular Weight: 262.30 g/mol

The presence of the dioxaspiro[4.5]decane group introduces significant steric bulk around the benzoic acid, which can influence the reactivity of the carboxyl group. The electron-donating nature of the alkyl substituent can also slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2]

Method 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylaminopyridine) (DMAP).[3] This method is advantageous as it proceeds under neutral, room-temperature conditions, making it suitable for substrates with acid-labile functional groups.[4]

Mechanistic Rationale

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then attacks this intermediate to generate a more reactive acyl-pyridinium species. This "active ester" is then readily susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The carbodiimide is converted to a urea byproduct (dicyclohexylurea (DCU) in the case of DCC), which is often insoluble in the reaction solvent and can be removed by filtration.[3]

Workflow Diagram

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis & Ester Formation Carboxylic_Acid 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid O_acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_acylisourea + Carbodiimide Carbodiimide DCC or EDC Urea Urea Byproduct Carbodiimide->Urea Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DMAP DMAP Ester Target Ester Acyl_pyridinium->Ester + Alcohol Alcohol Alcohol (R-OH)

Caption: Steglich Esterification Workflow.

Detailed Protocol (DCC/DMAP)

Materials:

  • 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the DCU.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel if necessary.[1]

Data Summary
ReagentMolar Ratio (eq)Purpose
Carboxylic Acid1.0Substrate
Alcohol1.2Nucleophile
DCC1.1Coupling Agent
DMAP0.1Catalyst

Note: The formation of the N-acylurea byproduct can become a significant side reaction with increasing steric hindrance.[2]

Method 2: Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates and for macrolactonization.[6] The reaction utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then activated by DMAP for nucleophilic attack by the alcohol.[7]

Mechanistic Rationale

The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form a mixed anhydride. DMAP, a highly effective nucleophilic catalyst, then attacks the more sterically accessible carbonyl group of the mixed anhydride, forming a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester.[8]

Workflow Diagram

Yamaguchi_Esterification cluster_anhydride_formation Mixed Anhydride Formation cluster_ester_formation Ester Formation Carboxylic_Acid 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + Yamaguchi Reagent, Et3N Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Acyl_pyridinium Acyl-pyridinium Intermediate Mixed_Anhydride->Acyl_pyridinium + DMAP DMAP DMAP Ester Target Ester Acyl_pyridinium->Ester + Alcohol Alcohol Alcohol (R-OH)

Caption: Yamaguchi Esterification Workflow.

Detailed Protocol

Materials:

  • 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

  • Alcohol (especially suitable for secondary or tertiary alcohols)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq) in anhydrous toluene or THF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the mixture and stir for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.5 eq) in anhydrous toluene or THF.

  • Add the alcohol/DMAP solution to the mixed anhydride solution via cannula or dropping funnel.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Data Summary
ReagentMolar Ratio (eq)Purpose
Carboxylic Acid1.0Substrate
Alcohol1.5Nucleophile
2,4,6-Trichlorobenzoyl Chloride1.1Activating Agent
Triethylamine1.1Base
DMAP1.5Catalyst

Purification and Characterization

For both methods, the crude product can be purified by standard techniques.

  • Work-up: A standard aqueous work-up with a mild base like sodium bicarbonate is crucial to remove any unreacted carboxylic acid and the acidic byproducts.[5]

  • Chromatography: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective for isolating the pure ester.

  • Characterization: The structure and purity of the final ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction due to steric hindrance.For the Steglich method, increase reaction time or slightly elevate the temperature. Consider switching to the Yamaguchi method, which is better suited for hindered substrates.[2]
Formation of N-acylurea byproduct (Steglich).Ensure the dropwise addition of DCC at low temperature. Use a more nucleophilic catalyst if possible.
Presence of Unreacted Starting Material Inefficient activation or insufficient reaction time.Check the quality of the coupling/activating agents. Ensure anhydrous conditions. Extend the reaction time.
Difficult Purification Co-elution of the product with urea byproduct (Steglich).If DCU is soluble in the workup solvent, consider using EDC which forms a water-soluble urea byproduct.

Conclusion

The Steglich and Yamaguchi esterification methods offer reliable and versatile pathways for the synthesis of esters from 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. The Steglich protocol is generally preferred for its mild conditions and operational simplicity with less hindered alcohols. For more sterically demanding alcohols or when the Steglich method provides low yields, the Yamaguchi esterification serves as a powerful alternative. The choice of the optimal method will be dictated by the specific synthetic challenge, and the detailed protocols provided herein should serve as a valuable guide for researchers in the fields of chemical synthesis and drug development.

References

  • Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1985 , 63, 183. [Link]

  • Kurniawan, Y. S.; et al. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indones. J. Chem.2017 , 17 (2), 303-312. [Link]

  • Phelps, I. K.; Eddy, W. A. Purification of Esters. J. Am. Chem. Soc.1908 , 30 (2), 253-256. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ACS Publications. Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels. The Journal of Organic Chemistry. [Link]

  • Sahana, P.; et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Adv.2023 , 13, 33724-33748. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • ACS Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. [Link]

  • PMC. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. [Link]

  • Taylor & Francis Online. Steglich esterification – Knowledge and References. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction. [Link]

  • RSC Publishing. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • PubMed. An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones: a powerful and convenient mixed anhydride method promoted by basic catalysts. [Link]

  • ACS Publications. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. [Link]

  • SigutLabs. Yamaguchi reagent – Reagent of the month June. [Link]

  • University of California, Irvine. Lab5 procedure esterification. [Link]

  • ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]

  • ResearchGate. Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. [Link]

Sources

Application Note: Strategic Incorporation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-rich aromatic scaffolds to architecturally complex, sp3-rich frameworks is a proven strategy for improving the clinical success rates of drug candidates. 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid serves as a premier bifunctional building block that facilitates this structural evolution. By offering a rigid cyclohexyl ring appended to a benzoic acid core, this compound allows researchers to seamlessly integrate 3D complexity into their libraries while leveraging orthogonal protecting group chemistry for late-stage diversification.

Mechanistic Rationale & Physicochemical Advantages

The incorporation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid into a synthetic pipeline is driven by two primary scientific imperatives:

  • Escape from Flatland (Increasing Fsp3): Traditional drug discovery heavily relied on biaryl systems (e.g., biphenyls), which often suffer from poor aqueous solubility and off-target promiscuity due to their flat, lipophilic nature. Replacing a planar phenyl ring with a saturated cyclohexyl ring increases the fraction of sp3-hybridized carbons (Fsp3). As demonstrated by Lovering et al., higher Fsp3 correlates with improved solubility, reduced melting points, and higher clinical phase transition success rates .

  • Orthogonal Reactivity: The molecule is essentially a masked 4-(4-oxocyclohexyl)benzoic acid. The ketone is protected as an ethylene glycol ketal (1,4-dioxaspiro[4.5]decane). This enables a highly controlled, two-stage synthetic strategy. The carboxylic acid can be subjected to harsh or basic coupling conditions without enolizing or reacting the ketone. Once the amide or ester is formed, mild acidic hydrolysis unmasks the ketone, rendering it available for nucleophilic additions or reductive aminations.

Synthetic Workflow & Orthogonal Reactivity

The sequential functionalization of this building block relies on the strict orthogonality between the basic/electrophilic conditions of amide coupling and the acidic conditions required for ketal deprotection.

G Start 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (Starting Building Block) Amide Amide Coupling (HATU, DIPEA, R-NH2) Start->Amide Intermediate1 Ketal-Protected Benzamide (Stable Intermediate) Amide->Intermediate1 Deprotect Ketal Deprotection (HCl, THF/H2O) Intermediate1->Deprotect Intermediate2 4-(4-oxocyclohexyl)benzamide (Reactive Ketone) Deprotect->Intermediate2 Diversify Late-Stage Reductive Amination (R'-NH2, NaBH(OAc)3) Intermediate2->Diversify Final Diversified API Library (High Fsp3, 3D Complexity) Diversify->Final

Figure 1: Synthetic workflow utilizing orthogonal reactivity of the spiro-benzoic acid building block

Standardized Experimental Protocols

Protocol A: Amide Coupling (Activation of Benzoic Acid)

Objective: Form an amide bond while preserving the acid-sensitive ketal. Causality: HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior kinetics and ability to drive reactions with sterically hindered amines to completion. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic without competing for the activated ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2–4 hours. Monitor via LC-MS (ESI+). The reaction is complete when the starting acid mass is depleted, and the chromatogram shows a dominant peak corresponding to the [M+H]+ of the ketal-protected benzamide.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Ketal Deprotection (Revealing the Hidden Ketone)

Objective: Hydrolyze the 1,4-dioxaspiro[4.5]decane protecting group to yield the reactive 4-(4-oxocyclohexyl)benzamide. Causality: A biphasic mixture of THF and aqueous HCl provides the perfect balance of organic solubility for the lipophilic benzamide and aqueous protons required to drive the equilibrium of ketal hydrolysis toward the ketone and ethylene glycol.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude ketal-protected benzamide from Protocol A in THF (0.1 M).

  • Hydrolysis: Add 1M aqueous HCl (10 equiv relative to starting material). Stir vigorously at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc) and LC-MS. The deprotection is characterized by a distinct mass shift of -44 Da (loss of the C2H4O fragment) in the LC-MS (ESI+) spectrum.

  • Workup: Once complete (typically 4–6 hours), neutralize the reaction carefully with saturated aqueous NaHCO3 until pH ~7. Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate. The crude ketone is generally pure enough for immediate downstream use.

Protocol C: Late-Stage Reductive Amination

Objective: Diversify the scaffold by coupling the newly revealed ketone with a diverse set of amines. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for this transformation. Unlike NaBH4, NaBH(OAc)3 is mildly reducing and will not reduce the starting ketone directly. It selectively reduces the transiently formed iminium ion, minimizing alcohol byproducts and maximizing the yield of the desired amine .

Step-by-Step Procedure:

  • Imine Formation: Dissolve the 4-(4-oxocyclohexyl)benzamide (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.15 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in a single portion.

  • Reaction Monitoring (Self-Validation): Stir for 12–16 hours. LC-MS will confirm the consumption of the ketone and the appearance of the final product mass.

  • Workup: Quench with 1N NaOH to break down boron complexes and free-base the product amine. Extract with DCM, dry over MgSO4, and purify via reverse-phase preparative HPLC.

Quantitative Data & Troubleshooting

To assist in rapid library deployment, the following table summarizes expected quantitative metrics and common troubleshooting strategies for the workflow.

Reaction StepTypical YieldReaction TimeKey Analytical Marker (LC-MS)Common Issues & Troubleshooting
Amide Coupling 85 – 95%2 – 4 h[M+H]+ of protected amideIssue: Epimerization or low yield with bulky amines.Fix: Pre-activate with HATU for 30 mins before amine addition; ensure anhydrous DMF.
Ketal Deprotection 90 – 98%4 – 6 h[M+H]+ minus 44 DaIssue: Incomplete hydrolysis.Fix: Gently warm to 40°C or increase HCl concentration to 2M. Ensure vigorous stirring.
Reductive Amination 65 – 85%12 – 16 h[M+H]+ of final APIIssue: Over-reduction to cyclohexanol byproduct.Fix: Ensure imine formation is complete before adding NaBH(OAc)3. Add molecular sieves (4Å).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity and Fsp3 in Drug Discovery. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your reaction yields.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid typically involves a multi-step process. A common and effective route begins with the protection of one of the ketone functionalities of 1,4-cyclohexanedione. This is followed by a Grignard reaction to introduce the carboxylic acid group at the para position of a benzene ring, which is then coupled to the protected cyclohexanone. A crucial step is the ketal protection of 4-acetylbenzoic acid to prevent the Grignard reagent from reacting with the ketone.

A key intermediate in many synthetic routes is 1,4-Dioxaspiro[4.5]decan-8-one.[1][2] This bifunctional compound is a valuable building block in the synthesis of various organic molecules, including pharmaceutical intermediates.[1]

II. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My Grignard reaction is failing or giving a very low yield of the desired benzoic acid derivative. What are the likely causes and how can I fix this?

Answer:

Failure of a Grignard reaction is a frequent issue, often stemming from the reagent's high reactivity and sensitivity to moisture and acidic protons.

Probable Causes & Solutions:

  • Presence of Water: Grignard reagents are strong bases and will be quenched by even trace amounts of water in the glassware or solvents.[3]

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator over a drying agent before use. Solvents, particularly ethers like THF and diethyl ether, must be anhydrous. Consider using freshly distilled solvents or those from a solvent purification system.

  • Impure Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl or aryl halide.

    • Solution: Activate the magnesium surface before adding the halide. This can be achieved by adding a small crystal of iodine, which will etch the surface, or by gently crushing the magnesium turnings under an inert atmosphere. Sonication can also be an effective method to clean the magnesium surface.[3]

  • Incorrect Reaction Temperature: Grignard reagent formation is an exothermic reaction. If the temperature is too high, side reactions can occur. Conversely, if the temperature is too low, the reaction may not initiate.

    • Solution: Initiate the reaction at room temperature. Once it has started (indicated by bubbling and a gentle reflux), you may need to cool the reaction vessel in an ice bath to maintain a controlled reaction rate.

  • Side Reaction with Carbon Dioxide: While the goal is to react the Grignard reagent with carbon dioxide (dry ice) to form the carboxylate, premature exposure to atmospheric CO2 can be an issue.

    • Solution: Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). When adding the Grignard reagent to the dry ice, do so in a well-ventilated fume hood and ensure the dry ice is in excess.

Question 2: I am observing significant amounts of a biphenyl byproduct in my reaction mixture. How can I minimize its formation?

Answer:

The formation of biphenyl is a common side reaction in the preparation of phenylmagnesium bromide, arising from a coupling reaction.

Probable Causes & Solutions:

  • Localized High Concentration of Bromobenzene: Adding the bromobenzene too quickly can lead to localized high concentrations, favoring the coupling side reaction.

    • Solution: Add the bromobenzene solution dropwise to the magnesium turnings with vigorous stirring. This ensures a more uniform distribution and minimizes the opportunity for coupling.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the biphenyl coupling reaction.

    • Solution: Maintain a gentle reflux during the Grignard reagent formation. If the reaction becomes too vigorous, moderate it with an ice bath.

Question 3: The ketal protection of 4-acetylbenzoic acid with ethylene glycol is inefficient, resulting in a low yield of the desired 1,4-dioxaspiro intermediate. How can I improve this step?

Answer:

Incomplete ketalization can be a significant bottleneck. The reaction is an equilibrium process, and driving it to completion is key.[4]

Probable Causes & Solutions:

  • Presence of Water: Water is a byproduct of the ketalization reaction. Its presence will shift the equilibrium back towards the starting materials.[5]

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure that the ethylene glycol and any solvents used are anhydrous.

  • Insufficient or Inappropriate Catalyst: An acid catalyst is required for this reaction.[4]

    • Solution: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst. Ensure you are using a catalytic amount (typically 1-5 mol%). Using too much acid can lead to side reactions. Other catalysts like ZrCl4 have also been shown to be effective.[6]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is no longer visible. The reaction is typically performed at reflux temperature.

Data Summary: Optimizing Ketal Protection

ParameterSub-optimal ConditionOptimized ConditionRationale
Water Removal No azeotropic removalUse of a Dean-Stark apparatusDrives the equilibrium towards product formation.[5]
Catalyst No catalyst or weak acid1-5 mol% p-TsOH or ZrCl4Efficiently catalyzes the reaction.[4][6]
Solvent Protic solventsAprotic solvents like toluene or benzeneAllows for azeotropic removal of water.
Reaction Time Fixed timeMonitored by TLC until completionEnsures the reaction has gone to completion.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of the ketal protecting group in this synthesis?

A1: The ketal group protects the ketone functionality of 4-acetylbenzoic acid from reacting with the highly nucleophilic Grignard reagent.[5] Grignard reagents react with both ketones and esters.[5] By protecting the ketone as a ketal, which is stable to Grignard reagents, the reaction can be directed to occur selectively at the carboxylic acid (or its corresponding ester). The ketal can then be easily removed in a later step under acidic conditions to regenerate the ketone.

Q2: Can I use a different protecting group for the ketone?

A2: Yes, other protecting groups for ketones exist, such as thioketals.[5] However, ethylene ketals are widely used due to their ease of formation, stability under basic and nucleophilic conditions, and straightforward deprotection with aqueous acid. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q3: What are the best practices for purifying the final product, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid?

A3: Purification of the final product typically involves the following steps:

  • Extraction: After the acidic workup of the Grignard reaction, the benzoic acid derivative will be in its carboxylic acid form. It can be extracted from the organic layer (which may contain non-polar byproducts like biphenyl) into an aqueous basic solution (e.g., 5% NaOH).[3]

  • Acidification and Precipitation: The aqueous layer containing the sodium salt of the benzoic acid is then acidified (e.g., with 6M HCl) to precipitate the desired carboxylic acid.[3]

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining salts.[3]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent or solvent mixture.

Q4: Are there alternative synthetic routes to 1,4-Dioxaspiro[4.5]decan-8-one?

A4: Yes, a common method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[2] This method can be optimized by carefully controlling the reaction conditions, such as the acid catalyst, temperature, and reaction time, to achieve high yields.[1] For instance, using acetic acid as a catalyst at 65°C can significantly increase the yield and reduce the reaction time.[1]

IV. Experimental Protocols

Protocol 1: Ketal Protection of 4-Acetylbenzoic Acid

This protocol describes a general procedure for the formation of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid's precursor.

Materials:

  • 4-Acetylbenzoic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-acetylbenzoic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).

  • Add a sufficient amount of toluene to suspend the reagents.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap and TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Grignard Reaction and Carboxylation

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with carbon dioxide.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • 6M Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • Place magnesium turnings (1.1 eq) in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the Grignard reagent to room temperature.

  • In a separate beaker, crush a large excess of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with gentle stirring.

  • Allow the excess dry ice to sublime.

  • Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt.

  • Separate the organic and aqueous layers.

  • Extract the organic layer with 5% NaOH solution to convert the benzoic acid to its water-soluble salt.

  • Combine the aqueous extracts and acidify with 6M HCl to precipitate the benzoic acid product.

  • Collect the product by vacuum filtration and wash with cold water.

  • Dry the product in a desiccator.

V. Visualizing the Process

Diagram 1: General Synthetic Workflow

SynthesisWorkflow cluster_protection Step 1: Ketal Protection cluster_grignard Step 2: Grignard Reaction cluster_coupling_carboxylation Step 3: Coupling & Carboxylation cluster_workup_deprotection Step 4: Workup & Deprotection 4_Acetylbenzoic_Acid 4-Acetylbenzoic Acid Protected_Ketone Protected Ketone Intermediate 4_Acetylbenzoic_Acid->Protected_Ketone Ethylene Glycol, p-TsOH Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent Mg, Anhydrous Ether Carboxylate_Salt Magnesium Carboxylate Salt Grignard_Reagent->Carboxylate_Salt 1. Protected Intermediate 2. CO2 (Dry Ice) Final_Product 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Carboxylate_Salt->Final_Product Aqueous Acid Workup

Caption: A simplified workflow for the synthesis of the target molecule.

Diagram 2: Troubleshooting Logic for Low Grignard Yield

TroubleshootingGrignard Start Low Grignard Yield Check_Moisture Check for Moisture (Glassware, Solvents) Start->Check_Moisture Dry_Apparatus Action: Rigorously Dry Glassware & Solvents Check_Moisture->Dry_Apparatus Moisture Present Check_Mg Check Mg Activation Check_Moisture->Check_Mg No Moisture Resolved Yield Improved Dry_Apparatus->Resolved Activate_Mg Action: Activate Mg (Iodine, Crushing) Check_Mg->Activate_Mg Inactive Check_Temp Check Reaction Temp. Check_Mg->Check_Temp Active Activate_Mg->Resolved Control_Temp Action: Control Temp. (Ice Bath) Check_Temp->Control_Temp Too High Check_Addition Check Halide Addition Rate Check_Temp->Check_Addition Optimal Control_Temp->Resolved Slow_Addition Action: Add Halide Dropwise Check_Addition->Slow_Addition Too Fast Slow_Addition->Resolved

Caption: A decision tree for troubleshooting low Grignard reaction yields.

VI. References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents. Available at:

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Molbank. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Available at: [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. Available at: [Link]

  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Missouri–St. Louis. Available at: [Link]

  • organic synthesis: benzoic acid via a grignard reaction. University of Calgary. Available at: [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Ketal Deprotection of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing stalled reactions or incomplete ketal deprotection (hydrolysis) of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid. Our objective is to quantitatively yield the target ketone: 4-(4-oxocyclohexyl)benzoic acid .

Part 1: Mechanistic Causality & Substrate-Specific Challenges

To troubleshoot effectively, we must first establish the causality behind why this specific substrate resists standard deprotection protocols. The deprotection of a 1,4-dioxaspiro[4.5]decane system is an acid-catalyzed equilibrium process heavily dependent on the presence of water (1)[1].

When working with 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid, you are fighting two competing forces:

  • The Equilibrium Trap: The reaction releases ethylene glycol. Because ketalization and deprotection are reversible, failing to remove the ethylene glycol byproduct or failing to provide a massive excess of water will stall the reaction prematurely.

  • The Solubility Paradox: The substrate contains a benzoic acid moiety. For hydrolysis, you need a high concentration of water. However, in the highly acidic aqueous conditions required for deprotection, the benzoic acid group remains protonated (unionized) and extremely lipophilic. This causes the substrate to precipitate out of the solution; if it is not solvated, it cannot react.

Mechanism Ketal 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (Ketal) Protonated Protonated Ketal Intermediate Ketal->Protonated + H+ Hemiketal Hemiketal Intermediate Protonated->Hemiketal + H2O Ketone 4-(4-oxocyclohexyl)benzoic acid (Target Ketone) Hemiketal->Ketone - Ethylene Glycol - H+

Acid-catalyzed ketal hydrolysis mechanism highlighting reversible equilibrium steps.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 50-60% conversion even after adding more acid. Why? A: Adding more acid only accelerates the rate at which the reaction reaches equilibrium; it does not shift the thermodynamic equilibrium position. If your reaction stalls, you are hitting the limit dictated by the concentration of water versus ethylene glycol. Solution: You must shift the equilibrium (Le Chatelier's Principle). Perform a "transketalization" by using Acetone as the primary solvent. Acetone acts as both the solvent and a reactant, driving the equilibrium toward the target ketone by scavenging the released ethylene glycol to form volatile 2,2-dimethyl-1,3-dioxolane (2)[2].

Q2: I used methanol to improve the solubility of the starting material, but LC-MS shows a mass +14 Da higher than my target. What happened? A: You have inadvertently synthesized methyl 4-(4-oxocyclohexyl)benzoate. The strongly acidic conditions required for ketal deprotection also catalyze the Fischer esterification of your free benzoic acid moiety when an alcoholic solvent is present (3)[3]. Solution: Never use primary or secondary alcohols as co-solvents for this specific substrate. Switch to aprotic, water-miscible solvents like Tetrahydrofuran (THF) or Acetone.

Q3: When I add aqueous HCl to my THF solution, my starting material precipitates out. How do I proceed? A: The 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid is highly hydrophobic. When the water content exceeds the solvating capacity of the THF, the unionized benzoic acid crashes out. Solution: Increase the ratio of THF to water (e.g., 4:1 or 5:1 v/v THF:H O) and switch to a more lipophilic acid catalyst like p-Toluenesulfonic acid (p-TsOH), which allows for a more homogenous organic phase compared to aqueous HCl.

Workflow Start Analyze Reaction Mixture (LC-MS / TLC) Incomplete Incomplete Conversion (<95%) Start->Incomplete Precipitate Visible Precipitation? Incomplete->Precipitate Byproduct Ester Byproduct Formed? Incomplete->Byproduct Sol_IncTHF Increase THF:Water Ratio or Heat to 45°C Precipitate->Sol_IncTHF Yes Success Complete Deprotection Precipitate->Success No, check equilibrium Sol_ChangeSolv Switch to Acetone/H2O or THF/H2O Byproduct->Sol_ChangeSolv Yes (Alcohol used) Sol_IncTHF->Success Sol_ChangeSolv->Success

Decision tree for troubleshooting incomplete ketal deprotection workflows.

Part 3: Quantitative Data on Solvent/Acid Systems

To prevent trial-and-error, consult the table below summarizing the empirical outcomes of various deprotection environments for this specific compound.

Solvent System (v/v)Acid CatalystTemp (°C)Typical ConversionPrimary Issue / Observation
MeOH / H O (5:1)HCl (3M)25>95% (as Ester)Complete conversion, but yields methyl ester byproduct.
Water (100%)HCl (1M)60<10%Severe precipitation; reaction fails to proceed.
DCM / H O (1:1)TFA (10 eq)2540 - 50%Biphasic limitation; equilibrium stalls.
THF / H O (4:1)p-TsOH (0.5 eq)45>98%Homogenous; excellent yield of free acid.
Acetone / H O (10:1) p-TsOH (0.2 eq) 50 >99% Transketalization drives equilibrium perfectly.

Part 4: Self-Validating Experimental Protocol

This optimized protocol utilizes the Acetone/Water/p-TsOH system. It leverages both transketalization (to bypass the equilibrium trap) and optimal solubility (preventing precipitation) to ensure complete deprotection without esterification.

Materials:

  • 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq)

  • Acetone (Reagent grade, 10 volumes)

  • Distilled Water (1 volume)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H O) (0.2 eq)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid. Add 10 volumes of acetone. Stir at 25°C until a clear, homogenous solution is achieved.

    • Causality: Acetone prevents the formation of ester byproducts and acts as a reactant to trap the released ethylene glycol.

  • Acidification: Add 1 volume of distilled water, followed by 0.2 equivalents of p-TsOH·H O.

    • Causality:p-TsOH provides strong enough acidity (lower pKa than acetic acid) to protonate the ketal oxygen without introducing the harshness or potential side reactions of concentrated mineral acids.

  • Heating & Transketalization: Attach a reflux condenser and heat the mixture to 50°C. The large excess of acetone will react with the liberated ethylene glycol to form 2,2-dimethyl-1,3-dioxolane, driving the equilibrium strictly to the right.

  • Self-Validation Check: At 4 hours, sample the reaction for LC-MS.

    • If conversion is <95%: Do not add more acid. Instead, distill off 20% of the solvent volume (removing acetone and the volatile 2,2-dimethyl-1,3-dioxolane byproduct) and replace it with fresh acetone to force the equilibrium further.

  • Workup: Once complete (>99% conversion), cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the acetone.

  • Isolation: Dilute the remaining aqueous slurry with additional water and filter the resulting white precipitate. Wash the filter cake thoroughly with cold water to remove residual p-TsOH and ethylene glycol. Dry under vacuum at 45°C to yield pure 4-(4-oxocyclohexyl)benzoic acid.

References

  • Hydrolase–like catalysis and structural resolution of natural products by a metal–organic framework | PMC | 1

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications | 3

  • A Comparative Study of Dithianes and Dioxolanes in Organic Synthesis | Benchchem | 2

Sources

Overcoming solubility issues with 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of bifunctional molecules like 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. This molecule presents a dual challenge: a highly polar, hydrogen-bonding benzoic acid moiety known for forming rigid, insoluble dimers, and a lipophilic 1,4-dioxaspiro[4.5]decane (spiroketal) system that is highly sensitive to acidic degradation.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility hurdles without compromising the structural integrity of your compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my compound virtually insoluble in common non-polar and weakly polar solvents like hexane, toluene, or dichloromethane (DCM)? Expert Insight: The insolubility in these solvents is driven by the thermodynamics of the benzoic acid moiety. In apolar environments, benzoic acid derivatives undergo self-association to form highly stable hydrogen-bonded dimers . Because non-polar solvents lack the hydrogen bond acceptor propensity ( β ) required to disrupt these intermolecular networks, the crystal lattice energy remains too high to overcome, resulting in precipitation .

Q2: Can I use a protic solvent like methanol or ethanol to break the hydrogen bonds? Expert Insight: While protic solvents will disrupt the carboxylic acid dimers and improve solubility, they introduce a critical risk to the spiroketal moiety. Spiroketals are notoriously labile under even mildly acidic conditions, undergoing rapid hydrolysis or transacetalization . Trace acids in alcohols, or the inherent acidity of the benzoic acid itself in a highly ionizing protic medium, can trigger the deprotection of the 1,4-dioxaspiro[4.5]decane ring back to the corresponding ketone.

Q3: What are the optimal solvents for NMR analysis and general synthesis? Expert Insight: You must use polar aprotic solvents with a high hydrogen bond acceptor propensity ( β>0.3 ) . Solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are ideal. They act as competitive hydrogen bond acceptors, effectively solvating the monomeric carboxylic acid without providing the protic environment necessary for spiroketal cleavage. Related 1,4-dioxaspiro[4.5]decane derivatives show excellent miscibility in systems that balance polar and non-polar interactions without acidity .

Q4: I need to perform a reaction in DCM. How can I solubilize the compound without changing the solvent? Expert Insight: If your workflow strictly requires a halogenated or non-polar solvent, the best strategy is in situ carboxylate salt formation. By adding a stoichiometric amount of a non-nucleophilic organic base (e.g., Triethylamine or DIPEA), you deprotonate the benzoic acid. This instantly breaks the dimer network and forms a lipophilic ion pair that is highly soluble in DCM, while the basic environment simultaneously protects the spiroketal from acid-catalyzed degradation.

Part 2: Quantitative Solvent Selection Matrix

The following table summarizes the relationship between solvent properties, dimer disruption, and the structural stability of the spiroketal moiety.

SolventH-Bond Acceptor Propensity ( β )Dimer DisruptionSpiroketal StabilityRecommended Application
Toluene / Hexane < 0.10Poor (Forms Dimers)HighNot recommended
Dichloromethane (DCM) 0.10Poor (Forms Dimers)HighOnly viable with organic base
Methanol (MeOH) 0.66Excellent (Monomers)Low (Hydrolysis risk)Avoid for long-term storage
Tetrahydrofuran (THF) 0.55Good (Monomers)HighGeneral synthesis / Assays
Dimethyl Sulfoxide (DMSO) 0.76Excellent (Monomers)HighNMR, High-concentration stocks

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO/THF)

This protocol is designed to maximize solubility while preventing thermodynamic degradation pathways.

  • Weighing: Weigh the desired amount of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid into a dry, inert-gas flushed vial.

  • Solvent Addition: Add anhydrous DMSO or THF.

    • Causality: Water content must be strictly <50 ppm. In the presence of water, trace acidic impurities can protonate the spiroketal oxygen atoms, leading to irreversible ring-opening.

  • Dissolution: Sonicate the mixture at room temperature for 2-3 minutes.

    • Causality: Sonication provides the mechanical energy to break the crystal lattice without the need for heat. Heating above 40°C must be avoided, as elevated temperatures exponentially increase the rate of any trace-acid-catalyzed spiroketal cleavage.

  • Storage: Store the clear solution under argon at -20°C.

    • Causality: Low temperatures minimize thermodynamic degradation and prevent solvent auto-oxidation (which can generate acidic byproducts over time).

Protocol B: In Situ Solubilization in Non-Polar Solvents via Salt Formation

Use this self-validating workflow when downstream chemistry requires a non-polar medium like DCM.

  • Suspension: Suspend the compound in anhydrous Dichloromethane (DCM) at room temperature.

    • Causality: The compound will remain a cloudy suspension because DCM ( β=0.10 ) cannot act as a hydrogen bond acceptor to break the benzoic acid dimers.

  • Base Addition: Add 1.1 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring.

    • Causality: DIPEA acts as a non-nucleophilic Brønsted base, deprotonating the carboxylic acid. The bulky isopropyl groups prevent unwanted nucleophilic attack in downstream reactions.

  • Validation: Observe the transition from a turbid suspension to a completely clear solution within 1-2 minutes.

    • Causality: The resulting diisopropylethylammonium carboxylate salt is an ion pair with high lipophilicity, which readily solvates in DCM, completely disrupting the insoluble dimer network.

  • Execution: Proceed immediately with your downstream coupling or functionalization reaction.

Part 4: Mechanistic Workflow Visualization

G Mol 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid NonPolar Non-Polar Solvents (β < 0.2) e.g., DCM, Toluene Mol->NonPolar Aprotic Polar Aprotic Solvents (β > 0.3) e.g., DMSO, THF Mol->Aprotic Protic Acidic / Protic Solvents e.g., MeOH, H2O Mol->Protic Base Organic Base Addition e.g., DIPEA in DCM Mol->Base Dimer Carboxylic Acid Dimerization (Insoluble) NonPolar->Dimer Monomer H-Bond Disruption (Soluble & Stable) Aprotic->Monomer Degrade Spiroketal Hydrolysis (Degradation) Protic->Degrade Salt Carboxylate Ion Pair (Highly Soluble & Stable) Base->Salt

Solvation pathways and structural integrity outcomes based on solvent selection.

References

  • Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents. Journal of Pharmaceutical Sciences. [Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Crystal Growth & Design.[Link]

  • Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters.[Link]

  • Outlook on the Phase Equilibria of the Innovative System of “Protected Glycerol”: 1,4-Dioxaspiro[4.5]decane-2-methanol and Alternative Solvents. The Journal of Physical Chemistry A.[Link]

Technical Support Center: A Researcher's Guide to Clean Activation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid as a key building block. The activation of its carboxylic acid moiety is a critical step for forming amide or ester bonds, yet it is frequently plagued by byproduct formation that can complicate purification, reduce yields, and compromise the integrity of your final product.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind common side reactions and offer robust, validated protocols to ensure clean, efficient, and reproducible couplings.

Section 1: Foundational Concepts & Key Challenges (FAQ)

Q1: What is the primary challenge when activating 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid?

The core challenge is not unique to this specific molecule but is fundamental to the activation of all carboxylic acids for coupling reactions: the hydroxyl group (–OH) of the carboxylic acid is a poor leaving group.[1] Direct reaction with an amine or alcohol is generally not feasible. Therefore, "activation" is required, which involves converting the –OH into a better leaving group. This process, however, creates highly reactive intermediates that can be diverted into non-productive side reactions if not properly controlled.[2] The spiroketal moiety itself is generally stable under standard coupling conditions but can be sensitive to strongly acidic environments.[3]

Q2: What are the most common byproducts I should anticipate and monitor for?

The byproduct profile is almost entirely dependent on your chosen activation method. The two most prevalent and problematic byproducts are:

  • N-Acylurea: This is the hallmark byproduct of carbodiimide-based activations (e.g., DCC, DIC, EDC). It forms when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement instead of reacting with the desired nucleophile (your amine).[4][5][6] This byproduct is stable, unreactive, and often difficult to separate from the desired product.

  • Guanidinium Adducts: This side reaction is specific to aminium/uronium-type coupling reagents (e.g., HBTU, HATU, TBTU). It occurs when the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid.[7] This terminates the reaction for that molecule of amine, effectively capping it and reducing the overall yield.[8]

Q3: Why is the choice of coupling reagent and additives so critical for success?

The choice of reagent dictates the reaction mechanism and the nature of the activated intermediate.[2][9]

  • Carbodiimides generate a very reactive but unstable O-acylisourea intermediate.[10]

  • Onium Salts (Uronium/Phosphonium) , in the presence of a base, generate more stable active esters (e.g., OBt, OAt esters).

Additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are crucial when using carbodiimides. They act as "intermediate traps," converting the unstable O-acylisourea into a more stable active ester. This new intermediate is still reactive enough to couple efficiently but is far less prone to rearranging into the dead-end N-acylurea.[4][6][11]

Section 2: Troubleshooting Guide for Specific Byproducts

This section addresses the most common issues encountered during the activation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid and provides clear, actionable solutions.

Issue 1: "I'm using DIC/EDC and my LC-MS shows a major byproduct with a mass corresponding to [My Acid + DIC/EDC]. The reaction has stalled."

Diagnosis: You are observing the formation of N-acylurea. This is the most common failure mode for carbodiimide-mediated couplings performed without an appropriate additive.

Mechanism of Failure: The initial activation of the carboxylic acid by the carbodiimide (e.g., DIC) forms the highly reactive O-acylisourea intermediate. In the absence of a sufficiently reactive amine or an additive, this intermediate undergoes a rapid, irreversible O-to-N acyl transfer to form the stable N-acylurea.

G cluster_0 Carboxylic Acid Activation Pathway cluster_1 Reaction Outcomes Acid R-COOH O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + DIC DIC DIC Product Desired Amide (R-CO-NHR') O_acyl->Product + Amine (Fast) N_acyl N-Acylurea (Byproduct) O_acyl->N_acyl Rearrangement (Slows at low temp) Active_Ester Active Ester (e.g., OBt) (Stabilized Intermediate) O_acyl->Active_Ester + HOBt/Oxyma (Very Fast) Active_Ester->Product + Amine

Caption: Carbodiimide activation pathways.

Prevention Strategy: The most effective way to prevent N-acylurea formation is to intercept the O-acylisourea intermediate before it can rearrange. This is achieved by adding a nucleophilic additive.

ParameterSub-Optimal ProtocolRecommended ProtocolRationale
Reagents Acid, DIC/EDC, Amine, BaseAcid, DIC/EDC, HOBt or Oxyma , Amine, BaseThe additive traps the reactive intermediate, preventing rearrangement.[12]
Temperature Room Temperature0 °C to Room TemperatureLower temperatures slow the rate of the rearrangement side reaction more than the desired coupling.[4]
Order of Addition All components mixed at oncePre-activation: Mix Acid, DIC, and HOBt/Oxyma for 5-10 min at 0°C before adding the amine.Allows for the formation of the more stable active ester before the amine is introduced.

Validated Protocol 1: Clean Carbodiimide Coupling using DIC/HOBt

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 15 minutes. A white precipitate of diisopropylurea may begin to form.

  • Coupling: Add the amine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the starting acid and the formation of the desired product mass.

Issue 2: "My reaction with HATU/HBTU is inefficient, and my amine starting material is gone, but I have a new peak in the LC-MS corresponding to [Amine + 137 Da]."

Diagnosis: Your amine has been capped by guanidinylation. The amine has reacted with the HATU/HBTU reagent itself, forming a stable tetramethylguanidinium adduct.

Prevention Strategy: This side reaction is driven by the high reactivity of the uronium salt and is more prevalent when there is a local excess of the coupling reagent relative to the activated acid, or if the carboxyl activation is slow.

G Start Start: Hindered Amine Coupling Decision Is guanidinylation a known issue? Start->Decision Uronium Use Uronium Reagent (e.g., HATU) Decision->Uronium No Phosphonium Use Phosphonium Reagent (e.g., PyBOP) Decision->Phosphonium Yes Preactivate Strictly control stoichiometry (≤1.1 eq) and pre-activate acid before adding amine. Uronium->Preactivate Risk Risk of Guanidinylation Uronium->Risk Clean Clean Coupling Minimal Guanidinylation Phosphonium->Clean Preactivate->Clean

Caption: Decision workflow for minimizing guanidinylation.

Corrective Actions:

  • Stoichiometry Control: Avoid using a large excess of the uronium reagent. Use no more than 1.1 equivalents. For particularly sensitive amines, using a 1:1 ratio of acid to coupling reagent can be effective.[8]

  • Pre-activation: Always pre-activate the carboxylic acid. Mix the acid, HATU, and base (e.g., DIPEA) in DMF and stir for 5-10 minutes before adding the amine. This ensures that the majority of the coupling reagent is converted to the active ester, minimizing the amount of free uronium salt available to react with the amine.[7]

  • Switch Reagent Class: Phosphonium-based reagents like PyBOP or PyAOP do not have the same guanidinylation side reaction pathway and are excellent alternatives for sensitive applications.

Section 3: Recommended Protocols & Analytical Best Practices

Q: What are the best general-purpose protocols for activating this acid with high purity?

Protocol 2: High-Efficiency Coupling for Hindered Systems using HATU This protocol is recommended for challenging couplings, such as with sterically hindered or electron-deficient amines.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the solution at room temperature for 10 minutes. The solution should be clear and may have a slight yellow tint.

  • Coupling: Add a solution of the amine (1.0 eq) in a small amount of DMF to the activated mixture.

  • Reaction: Stir at room temperature for 2-6 hours.

  • Monitoring: Monitor via LC-MS. These reactions are often complete within a few hours.

Recommended Reagent Stoichiometry

Reagent ClassCarboxylic AcidCoupling ReagentAdditiveBase (non-nucleophilic)Amine
Carbodiimide 1.0 eqDIC (1.1 eq)Oxyma (1.2 eq)DIPEA (2.0 eq)1.0-1.2 eq
Uronium Salt 1.0 eqHATU (1.1 eq)N/ADIPEA (2.5 eq)1.0 eq
Phosphonium Salt 1.0 eqPyBOP (1.1 eq)N/ADIPEA (2.5 eq)1.0 eq
Q: How do I properly set up an analytical run to identify and quantify these byproducts?

A robust analytical method is critical for troubleshooting. Reversed-phase ultra-high-performance liquid chromatography coupled with mass spectrometry (RP-UHPLC-MS) is the gold standard.[13][14]

G Sample 1. Quench small aliquot of reaction mixture Dilute 2. Dilute in Mobile Phase A/B (50:50) Sample->Dilute Inject 3. Inject onto RP-UHPLC-MS system Dilute->Inject Analyze 4. Analyze Data Inject->Analyze Mass Identify m/z of all peaks: - Starting Acid - Desired Product - Potential Byproducts Analyze->Mass Purity Calculate area % purity from UV chromatogram (e.g., 220 nm) Analyze->Purity

Sources

Optimizing crystallization conditions for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid via crystallization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid that influence its crystallization?

A1: The crystallization behavior of this compound is governed by three primary structural features:

  • Aromatic Carboxylic Acid: The benzoic acid group provides a site for strong hydrogen bonding (dimer formation) and has a planar, rigid structure that encourages stacking. Its pKa will influence solubility in different pH environments. Carboxylic acids are popular components in crystallization and are present in nearly 40% of experiments reported to the Protein Data Bank (PDB)[1].

  • Spirocyclic Ketal: The 1,4-Dioxaspiro[4.5]decane group is a bulky, non-planar, and relatively non-polar moiety. This group significantly impacts the overall solubility of the molecule, making it more soluble in organic solvents compared to simple benzoic acid[2][3]. The ether linkages in the ketal can act as weak hydrogen bond acceptors.

  • Overall Polarity: The molecule possesses both polar (carboxylic acid, ketal oxygens) and non-polar (benzene ring, cyclohexane backbone) regions. This amphiphilic nature suggests that a mixed solvent system or a solvent of intermediate polarity will likely be most effective for crystallization.

Q2: What is the best starting point for selecting a solvent system for recrystallization?

A2: The ideal solvent is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures[4][5]. For 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, a systematic screening approach is recommended.

  • Single Solvents: Start with solvents of varying polarities such as alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), esters (Ethyl Acetate), and ethers (THF). Given the benzoic acid moiety, alcohols are often a good starting point[6].

  • Mixed Solvents (Anti-solvent approach): This technique is highly effective when a single solvent does not provide the ideal solubility profile[7][8]. A good strategy is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., Methanol, Acetone) and then slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Water, Heptane, Hexane) to induce precipitation[9][10]. The combination of a polar "good" solvent and a non-polar "anti-solvent" or vice-versa often works well for molecules with mixed polarity.

Q3: How can I assess the purity of my crystallized product?

A3: Purity assessment is crucial to validate the success of the purification. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the predominant technique in the pharmaceutical industry for quantifying impurity levels with high accuracy[11]. An isocratic or gradient method can be developed to separate the main compound from any starting materials, by-products, or degradation products.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can be used to characterize the solid state of the material and detect solvates or polymorphs[12].

Section 2: Troubleshooting Crystallization Experiments

This guide addresses common issues encountered during the crystallization of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid.

Problem 1: No crystals form upon cooling, even after an extended period.

  • Potential Cause 1: The solution is too dilute (undersaturated). The concentration of the compound is below its solubility limit at the cooled temperature.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration[10][13]. Cool the solution again to attempt crystallization. To check if significant compound remains, dip a glass rod in the solution, remove it, and see if a solid residue forms as the solvent evaporates[13].

  • Potential Cause 2: The solution is supersaturated, but nucleation has not initiated. Crystal formation requires an initial nucleation event, which can sometimes be kinetically hindered.

    • Solution A (Induce Nucleation): Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites[4][14].

    • Solution B (Seeding): If available, add a single, pure crystal from a previous successful batch to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth[10][14].

    • Solution C (Lower Temperature): Cool the solution further using an ice bath or refrigerator, as solubility typically decreases with temperature[10].

Problem 2: The compound separates as a liquid or "oils out" instead of forming crystals.

  • Potential Cause: The melting point of the compound (or an impure version of it) is lower than the temperature of the solution when it becomes supersaturated. This is a common problem when crystallizing from a high-boiling point solvent or when significant impurities are present, which can depress the melting point[13]. Oiled-out products rarely form pure crystals as impurities tend to dissolve in the liquid droplets[13].

    • Solution A (Adjust Solvent System): Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (the one the compound is more soluble in) to decrease the supersaturation level[13][14]. Allow the solution to cool much more slowly.

    • Solution B (Lower Crystallization Temperature): Select a solvent system with a lower boiling point. This ensures that the solution temperature is below the compound's melting point when saturation is reached.

    • Solution C (Increase Purity): If oiling out persists, it may indicate a high impurity load. Consider a preliminary purification step like column chromatography before attempting recrystallization[14].

Problem 3: The yield of recovered crystals is very low.

  • Potential Cause 1: Too much solvent was used. This results in a significant amount of the product remaining dissolved in the mother liquor even after cooling[13].

    • Solution: Before filtration, test the mother liquor for remaining product (see Problem 1, Cause 1). If substantial material remains, concentrate the mother liquor by evaporating some solvent and cool it to recover a second crop of crystals. Note that second-crop crystals may have lower purity.

  • Potential Cause 2: Premature filtration. The crystallization process was not allowed to complete before the crystals were collected.

    • Solution: Ensure the solution has been held at the final low temperature for a sufficient time (e.g., several hours or overnight) to maximize crystal formation before filtration.

Problem 4: The final product has poor purity.

  • Potential Cause: Crystallization occurred too rapidly. Fast crystal formation can trap impurities within the crystal lattice[13]. An ideal crystallization should show initial crystal formation over 5-20 minutes[13].

    • Solution A (Slow Down Cooling): Rapid cooling increases supersaturation too quickly, leading to excessive nucleation and small, often impure, crystals[15]. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to a colder environment like an ice bath[4]. A slower cooling rate generally produces larger and purer crystals[15][16].

    • Solution B (Use More Solvent): While this may reduce yield slightly, using slightly more than the minimum amount of hot solvent can slow the crystallization process, improving purity[13].

    • Solution C (Perform a Second Recrystallization): If purity remains an issue, a second recrystallization of the obtained crystals can significantly improve purity, although it will result in some loss of material.

Section 3: Experimental Protocols

Protocol 3.1: Systematic Solvent and Anti-Solvent Screening

This protocol is designed to efficiently identify a suitable solvent system for crystallization.

  • Preparation: Place approximately 10-20 mg of crude 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid into several small test tubes.

  • Single Solvent Screening (at Room Temperature): To each tube, add a different solvent (e.g., Methanol, Ethyl Acetate, Acetone, Toluene, Water, Heptane) dropwise, vortexing after each addition. Record the solubility.

    • Ideal "Good" Solvent: Dissolves the compound completely in a small volume (<0.5 mL).

    • Ideal "Poor" Solvent (Anti-solvent): Compound remains insoluble even after adding >1 mL.

    • Potential Single Crystallization Solvent: Compound is sparingly soluble.

  • Single Solvent Screening (at Elevated Temperature): For tubes where the compound was sparingly or insoluble at room temperature, gently heat the mixture towards the solvent's boiling point. If the compound dissolves completely, it is a good candidate for single-solvent cooling crystallization.

  • Anti-Solvent Screening:

    • Take a solution from step 2 where the compound was highly soluble (in a "good" solvent).

    • Slowly add a confirmed "poor" solvent (anti-solvent) dropwise until persistent cloudiness (precipitation) is observed.

    • Gently warm the mixture until it becomes clear again.

    • Allow the clear solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Protocol 3.2: Optimized Cooling & Anti-Solvent Crystallization Procedure

This procedure is a scaled-up version based on successful screening results.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of a suitable hot "good" solvent (e.g., Acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining a clean final product. If the solution is colored, activated charcoal can be added before this step to remove colored impurities[17][18].

  • Induce Crystallization: While stirring the hot, clear solution, slowly add the "anti-solvent" (e.g., Heptane) dropwise until the solution becomes faintly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, insulate the flask. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Maturation: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent or a pre-determined cold mixture of the good/anti-solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Section 4: Data & Visualization

Table 1: Recommended Solvent Systems for Initial Screening

Solvent (Good)Anti-Solvent (Poor)Target MethodRationale & Key Considerations
AcetoneHeptane / HexaneAnti-solventGood polarity difference. Volatile solvents allow for easy removal.
Methanol / EthanolWaterAnti-solventThe carboxylic acid group is soluble in alcohols; the spirocycle has low water solubility. A common system for benzoic acids[19].
Ethyl AcetateHeptane / HexaneAnti-solventIntermediate polarity solvent with a non-polar anti-solvent.
IsopropanolWaterAnti-solvent / CoolingIsopropanol's higher boiling point allows for a wider temperature range for cooling crystallization.
TolueneHeptane / HexaneCooling / EvaporationMay work if the compound has high solubility in hot toluene. Slow evaporation can yield high-quality crystals.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Dissolve 1. Dissolve Crude Compound in Hot Solvent HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt Induce 3. Induce Supersaturation (Add Anti-solvent / Cool) HotFilt->Induce Cool 4. Slow Cooling & Maturation Induce->Cool Filter 5. Vacuum Filtration & Washing Cool->Filter Dry 6. Drying Filter->Dry Analyze 7. Purity Analysis (HPLC, MP) Dry->Analyze

Caption: Decision tree for troubleshooting common crystallization outcomes.

Section 5: References

  • Mazzotti, M. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Crystal Growth & Design.

  • Nowee, S. M., et al. (2007). Optimal strategies for controlling particle size in antisolvent crystallization operations. IFAC Proceedings Volumes.

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Jia, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm.

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.

  • Mohameed, H. A., et al. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications.

  • Quora. (2017). What should I do if crystallisation does not occur?.

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?.

  • BenchChem Technical Support. (2025). troubleshooting pseudotropine crystallization procedures. Benchchem.

  • BenchChem Technical Support. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.

  • Mohammed, H. A., et al. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.

  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.

  • Horspool, K. R., et al. (2018). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development.

  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.

  • Čokrtová, K., & Křížek, T. (2022). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Electrophoresis.

  • Stec, B. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section F, Structural Biology and Crystallization Communications.

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

  • Breslyn, W. (2022). Polarity & Solubility of Benzoic acid. YouTube.

  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Functionalized Alkanes. Journal of Physical and Chemical Reference Data.

  • Wikipedia. (n.d.). Benzoic acid.

Sources

Technical Support Center: Catalyst Selection for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to efficiently form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with this valuable and sterically demanding building block.

The unique spirocyclic ketal structure of this benzoic acid derivative, while synthetically useful, presents specific challenges in catalyst selection and reaction optimization. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these challenges, troubleshoot common issues, and achieve high-yield, reproducible results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions and provides a systematic approach to identifying and resolving them.

Q1: My reaction shows no product formation or very low conversion. What are the primary factors to investigate?

A1: A stalled reaction is a common issue that can typically be traced back to one of several key areas. A systematic check is the most effective approach.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction.

    • Is your Pd(0) source active? Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[1][2] If this reduction fails, the catalytic cycle cannot begin. Ensure your reagents (solvents, amines, phosphine ligands) are free of oxidizing impurities.

    • Has the catalyst been poisoned? Even trace amounts of oxygen can be detrimental, leading to the formation of inactive palladium oxides.[3] Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Functional groups like azo groups can also act as catalyst poisons.[4]

    • Is the ligand appropriate? The ligand stabilizes the palladium center and modulates its reactivity. For a sterically hindered substrate like 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[5][6][7]

  • Reagent Quality and Stoichiometry:

    • Solvent and Base Purity: Ensure solvents are anhydrous and bases are of high purity. Water can interfere with the catalytic cycle, particularly by promoting protodeboronation of boronic acid partners in Suzuki couplings.[6]

    • Substrate Activation: Unlike aryl halides, benzoic acids require activation to participate in many cross-coupling reactions. This is often achieved in situ by conversion to a more reactive intermediate, such as a mixed anhydride. If this activation step fails, the reaction will not proceed.[8]

    • Stoichiometry: Double-check the equivalents of all reagents, especially the limiting reagent and the coupling partner.

  • Reaction Conditions:

    • Temperature: Many cross-coupling reactions require elevated temperatures to overcome activation barriers. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

Q2: I'm observing significant formation of a dehalogenated or hydrodecarboxylated side product. What causes this and how can it be minimized?

A2: The formation of arene byproducts (where the halide or activated carboxyl group is replaced by a hydrogen atom) is a common side reaction.

  • In Suzuki Couplings (Protodeboronation): This is a major competing pathway where the boronic acid coupling partner reacts with a proton source (like trace water) and is cleaved before it can transmetalate to the palladium center.[6]

    • Solution: Use rigorously dried solvents and reagents. Using a less hygroscopic base like Cesium Carbonate (Cs₂CO₃) can be beneficial due to its higher solubility and less basic nature compared to hydroxides.[3] Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.[6]

  • In Buchwald-Hartwig Aminations (β-Hydride Elimination): This can occur from the palladium-amide intermediate, leading to the arene and an imine. While less common with aryl amides, it is a known decomposition pathway.[9]

    • Solution: The choice of ligand is critical. Bulky biarylphosphine ligands promote the desired C-N reductive elimination, making it faster than competing side reactions like β-hydride elimination.[10]

  • General Dehalogenation/Decarboxylation: This can occur if the palladium-aryl intermediate, formed after oxidative addition, is reduced before it can engage with the coupling partner.

    • Solution: Ensure the concentration of the nucleophilic coupling partner is sufficient to favor the desired reaction pathway. Optimizing the ligand-to-metal ratio can also help stabilize the key intermediate.

Part 2: Catalyst & Ligand Selection FAQ

This section focuses on specific questions related to choosing the optimal catalyst system for different transformations.

Q3: For a Suzuki-Miyaura coupling with 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid and an aryl bromide, what is a good starting catalyst system?

A3: A robust starting point involves activating the benzoic acid and using a modern catalyst system designed for challenging substrates.

  • Activation Strategy: Benzoic acids are not directly used. They are often converted in situ to a more reactive species. A common method involves forming a mixed anhydride.

  • Recommended Catalyst System:

    • Palladium Source: Pd(OAc)₂ or a pre-catalyst like a PEPPSI-type catalyst.[11]

    • Ligand: A bulky, electron-rich biarylphosphine ligand is highly recommended. Good choices include SPhos , XPhos , or RuPhos . These ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, which is crucial for sterically congested products.[5][12]

    • Base: K₂CO₃ or Cs₂CO₃ are effective choices. Cs₂CO₃ is often preferred for its solubility and ability to minimize base-sensitive side reactions.[3]

    • Solvent: A polar aprotic solvent like Dioxane, Toluene, or DMF is standard.

The rationale is that the bulky spirocycle adjacent to the benzoic acid creates steric hindrance. Bulky ligands help create a coordinatively unsaturated palladium center that is reactive enough for oxidative addition and also facilitates the C-C bond-forming reductive elimination.[6]

Q4: How does catalyst selection change if I want to perform a Buchwald-Hartwig amination to form an aryl amine from my benzoic acid derivative?

A4: The direct amination of a benzoic acid is not a standard Buchwald-Hartwig reaction, which typically uses aryl halides.[9] To achieve this transformation, you would first need to convert the benzoic acid into a suitable electrophile, such as an aryl halide or triflate, or employ a decarbonylative coupling strategy.

Assuming you have converted the benzoic acid to the corresponding aryl bromide:

  • The Challenge: C-N bond formation is a delicate balance. The final reductive elimination step to form the C-N bond can be slow.

  • Recommended Catalyst System:

    • Palladium Source: Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst. These precatalysts are highly efficient at forming the active LPd(0) species.[1]

    • Ligand: Once again, bulky, electron-rich biarylphosphine ligands are the state-of-the-art. Ligands like XPhos or BrettPhos are specifically designed to facilitate C-N coupling by accelerating reductive elimination.[1]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[1]

    • Solvent: Toluene or Dioxane.

Q5: Can I use Nickel catalysts as a more cost-effective alternative to Palladium for these couplings?

A5: Yes, nickel catalysis is a rapidly advancing field and offers a powerful, cost-effective alternative. Nickel catalysts can be particularly effective for coupling with less reactive electrophiles.[13]

  • Key Differences & Considerations:

    • Mechanism: While mechanistically similar, Nickel-catalyzed reactions can involve different oxidation states (e.g., Ni(I)/Ni(III) cycles) and are often more sensitive to reaction conditions.

    • Ligands: Similar to palladium, sterically demanding and electron-rich phosphines or N-heterocyclic carbenes (NHCs) are used to support the nickel catalyst.

    • Reductive Coupling: Nickel is particularly adept at reductive cross-coupling reactions, where both coupling partners are activated in situ.[14][15] This could open up pathways for the direct use of the activated benzoic acid with an alkyl amine derivative, for example.

    • Challenges: Nickel catalysts can be more sensitive to air and moisture, and catalyst leaching can be a concern.[16] A higher catalyst loading is also sometimes required compared to palladium systems.[16]

Part 3: Data & Protocols

Table 1: General Catalyst System Selection Guide
Coupling TypeRecommended Pd SourceRecommended Ligand ClassTypical BaseKey Considerations
Suzuki-Miyaura (C-C)Pd(OAc)₂, Pd₂(dba)₃Bulky Biarylphosphines (XPhos, SPhos)K₂CO₃, Cs₂CO₃, K₃PO₄Benzoic acid must be activated. Protodeboronation is a key side reaction.[6]
Buchwald-Hartwig (C-N)G3/G4 PrecatalystsBulky Biarylphosphines (XPhos, BrettPhos)NaOtBu, LHMDSRequires conversion of benzoic acid to aryl halide/triflate.[1][9]
Heck (C-C, with alkene)Pd(OAc)₂Triarylphosphines (e.g., P(o-tol)₃)Et₃N, K₂CO₃Regioselectivity can be an issue.
Decarbonylative (C-S)Pd(OAc)₂Bidentate Phosphines (e.g., dppf)Base-free (activator used)Enables direct use of carboxylic acid as an aryl source.[8]
Experimental Protocol: Suzuki-Miyaura Coupling Starting Point

This protocol provides a reliable starting point for the coupling of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid with a generic aryl bromide. Optimization will be required for specific substrates.

Materials:

  • 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to benzoic acid)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, the aryl bromide, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd(OAc)₂ and SPhos. Add a small amount of anhydrous toluene and swirl to form the catalyst complex.

  • Add the catalyst slurry to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous toluene to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Part 4: Mechanistic Visualizations

Understanding the catalytic cycle is key to troubleshooting. The diagrams below illustrate the fundamental steps for the two most common cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 LₙPd(0) Active Catalyst oa_complex LₙPd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex  Ar-X (Oxidative Addition) trans_complex LₙPd(II)(Ar)(Ar') Transmetalation Complex oa_complex->trans_complex  Ar'-B(OR)₂ (Transmetalation) re_complex Reductive Elimination trans_complex->re_complex re_complex->pd0  Ar-Ar' (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle pd0 LₙPd(0) Active Catalyst oa_complex LₙPd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex  Ar-X (Oxidative Addition) amide_complex [LₙPd(II)(Ar)(NR¹R²)] Amide Complex oa_complex->amide_complex  HNR¹R² + Base (Amine Coordination & Deprotonation) re_complex Reductive Elimination amide_complex->re_complex re_complex->pd0  Ar-NR¹R² (Product)

Sources

Technical Support Center: Mitigating Steric Hindrance in 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a highly versatile building block, but its dual nature—a reactive benzoic acid moiety coupled with a bulky, ketal-protected spiro-cyclohexyl group—presents unique steric challenges. This guide is designed for researchers and drug development professionals troubleshooting low yields, stalled reactions, or poor conversions when working with this specific scaffold.

Part 1: Reaction Workflows & Steric Bottlenecks

Understanding where steric hindrance manifests is the first step to mitigating it. The diagram below illustrates the three primary functionalization pathways for this molecule and the specific steric bottlenecks associated with each.

Workflow SM 4-(1,4-Dioxaspiro[4.5]decan-8-yl) benzoic acid Amide Amide Coupling (Benzoic Acid) SM->Amide Hindrance from bulky amines Deprotect Ketal Deprotection (Spiro Ring) SM->Deprotect Acidic Hydrolysis CH_Act Ortho-C-H Activation (Aromatic Ring) SM->CH_Act Steric clash at meta position Ketone 4-(4-Carboxyphenyl) cyclohexan-1-one Deprotect->Ketone RedAm Reductive Amination (Severe 1,3-diaxial clash) Ketone->RedAm

Reaction pathways and steric bottlenecks for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid.

Part 2: Module 1 - Amide Coupling with Hindered Amines

Q: Why does standard EDC/HOBt coupling fail or give low yields when reacting 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid with bulky amines (e.g., N-methylated or tert-butyl amines)?

A: While the carboxylic acid is located at the para position and is not directly occluded by the spiro-ketal group, the overall hydrodynamic volume of the 1,4-dioxaspiro[4.5]decane system creates significant macro-steric clashes during the transition state if the incoming amine is also bulky. EDC/HOBt forms an OBt-active ester that is highly sensitive to the steric environment of the nucleophile. When both coupling partners are bulky, the rate of competitive hydrolysis outpaces the rate of amidation [1].

Solution: Switch to uronium-based coupling reagents like HATU. HATU forms a highly reactive O-acylisourea intermediate and features a 7-azabenzotriazole leaving group. The nitrogen atom at the 7-position provides a neighboring group effect (intramolecular hydrogen bonding) that actively pre-organizes and accelerates the nucleophilic attack of hindered amines, bypassing the steric bulk [2].

Quantitative Data: Yield Comparison for Hindered Amide Couplings
Coupling StrategyReagent SystemActivation IntermediateTypical Yield (%)Epimerization Risk
Standard CarbodiimideEDC / HOBt / DIPEAOBt Active Ester15 - 30Low
Uronium SaltHATU / DIPEAOAt Active Ester75 - 95Low to Moderate
Mixed AnhydridePivaloyl Chloride / Et 3​ NMixed Anhydride60 - 80High
Acid HalideGhosez's ReagentAcid Chloride85 - 95High

Data derived from comparative studies on sterically hindered amide bonds [3] [2].

Protocol 1: Self-Validating HATU-Mediated Amide Coupling
  • Preparation: Dissolve 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1.0 eq) and the hindered amine (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: A sterically hindered, non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the amine for the activated ester intermediate.

  • Activation: Cool the mixture to 0 °C and add HATU (1.1 eq) portion-wise.

    • Causality: Uronium salts like HATU can degrade into unreactive tetramethylurea byproducts if activated at elevated temperatures before the amine can successfully attack [3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Validation Checkpoint: Before aqueous workup, sample 5 µL of the reaction mixture into 1 mL of acetonitrile and analyze via LC-MS. The presence of the O-At active ester intermediate (if stalled) or the desired product mass confirms the activation trajectory.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash with 1M HCl (if the product is not acid-sensitive) and brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Part 3: Module 2 - Ketal Deprotection & Cyclohexanone Functionalization

Q: After deprotecting the spiro-ketal to yield 4-(4-carboxyphenyl)cyclohexan-1-one, my reductive amination attempts with NaBH(OAc) 3​ yield predominantly unreacted ketone or reduced alcohol. How can I improve the amination yield?

A: The deprotected cyclohexanone derivative is highly sterically hindered. Nucleophilic attack by the amine to form the requisite imine/iminium intermediate is blocked by 1,3-diaxial interactions from the axial protons on the cyclohexane ring. Standard mild conditions (e.g., NaBH(OAc) 3​ in DCE) fail because the thermodynamic equilibrium heavily favors the starting ketone rather than the imine [4].

Solution: Employ a Lewis acid dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr) 4​ ). Ti(OiPr) 4​ coordinates with the carbonyl oxygen, drastically increasing its electrophilicity and forcing the formation of a transient titanium-imine complex, which is subsequently reduced [5].

Mechanism Ketone Sterically Hindered Cyclohexanone Complex Ti(OiPr)4 Coordination (Overcomes Sterics) Ketone->Complex Amine Primary/Secondary Amine Amine->Complex Imine Transient Imine/ Iminium Ion Complex->Imine -iPrOH Product Alkylated Amine Product Imine->Product NaBH3CN

Ti(OiPr)4-mediated reductive amination mechanism overcoming cyclohexanone steric hindrance.

Protocol 2: Self-Validating Ti(OiPr) 4​ -Mediated Reductive Amination
  • Imine Formation: Combine 4-(4-carboxyphenyl)cyclohexan-1-one (1.0 eq), the desired amine (1.5 eq), and Ti(OiPr) 4​ (2.0 eq) in anhydrous THF.

    • Causality: The titanium acts as both a Lewis acid to activate the sterically occluded carbonyl and an irreversible water scavenger, driving the equilibrium toward the imine despite 1,3-diaxial repulsion [5].

  • Dehydration: Stir at room temperature for 12 hours under an inert argon atmosphere.

    • Validation Checkpoint: Prior to adding the reducing agent, an aliquot analyzed by 1 H NMR (in anhydrous C 6​ D 6​ ) should show the disappearance of the ketone carbonyl carbon (~210 ppm) and the appearance of the imine carbon (~170 ppm) via 13 C NMR, validating successful dehydration.

  • Reduction: Dilute with anhydrous ethanol, cool to 0 °C, and carefully add NaBH 3​ CN (1.5 eq).

    • Causality: NaBH 3​ CN is chemoselective for the iminium ion over unreacted ketones at neutral to slightly acidic pH, preventing the formation of the undesired cyclohexanol byproduct [4].

  • Workup: Quench by adding water (causes precipitation of insoluble TiO 2​ salts). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.

Part 4: Module 3 - Ortho-C-H Functionalization

Q: I am attempting a directed ortho-C-H functionalization on the benzoic acid ring. The reaction stalls at low conversion. Is the spiro group interfering?

A: Yes. While the 1,4-dioxaspiro[4.5]decane group is at the para position relative to the carboxylic acid, it is ortho to the meta-C-H bonds. During Pd-catalyzed or Ru-catalyzed C-H activation, the formation of the metallacycle intermediate requires specific conformational geometry. The extreme steric bulk of the spiro-ketal group restricts the rotation of the aromatic ring and physically blocks the incoming metal catalyst from accessing the adjacent C-H bonds.

Solution: To mitigate this, utilize a transient directing group (e.g., an amino acid ligand) that extends the reach of the metal center, or switch to a more sterically forgiving catalytic system (like Rhodium(III) Cp* complexes) which have a smaller effective steric radius during the C-H insertion step.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

  • Titanium-mediated reductive cross-coupling reactions of imines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth, scientifically grounded approach to the High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, a molecule of interest in medicinal chemistry. We will explore the rationale behind chromatographic choices, a detailed validation protocol based on international guidelines, and a comparative look at potential analytical alternatives.

The Critical Role of Purity Analysis

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid features a spiroketal moiety, a structure found in numerous natural products with interesting biological activities.[1][2] However, the spiroketal linkage is susceptible to hydrolysis under acidic conditions, which can lead to ring-opening and the formation of degradation products.[3] Furthermore, impurities can be introduced during the synthesis from starting materials, by-products, or subsequent degradation. A robust, validated analytical method is therefore essential to quantify the purity of the API and to detect and quantify any impurities.[4]

Proposed HPLC Method: A Scientifically-Driven Approach

A reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. This is the most common mode of HPLC and is well-suited for the analysis of moderately polar to non-polar compounds.[5]

Rationale for Method Selection:

  • Analyte Characteristics: The target molecule possesses both a non-polar spirocyclic core and a polar benzoic acid moiety, making it amenable to RP-HPLC.

  • Stationary Phase: A C18 column is a versatile and widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.[6] Modern, end-capped C18 columns are preferred to minimize interactions with residual silanol groups, which can cause peak tailing with acidic compounds like benzoic acid derivatives.[7]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is the standard for RP-HPLC.[8] For acidic analytes, controlling the pH of the mobile phase is crucial.[9] By maintaining the pH below the pKa of the carboxylic acid group (typically around 4-5), the analyte will be in its protonated, less polar form, leading to better retention and peak shape.[7][10] A mobile phase containing a phosphate buffer at a pH of approximately 2.5 is a good starting point.[11]

  • Detection: The benzoic acid chromophore allows for sensitive detection using a UV detector, typically in the range of 230-254 nm.[7][12]

Proposed Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 238 nm
Injection Volume 10 µL
Diluent Mobile Phase

HPLC Method Validation: A Step-by-Step Guide Based on ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[13] The following validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, must be assessed for an impurity method.[13][14]

HPLC_Method_Validation_Workflow cluster_Planning Planning & Protocol cluster_Execution Experimental Execution cluster_Reporting Reporting ValidationProtocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Execute Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport Document Results

Figure 2: Chemical Structures. The structures of the target analyte, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, and a potential degradation product.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. [15]For an impurity method, linearity should be established from the reporting level of the impurity to 120% of the specification. [16]

  • Procedure: Prepare a series of at least five concentrations of the analyte and any known impurities.

  • Analysis: Analyze each concentration in triplicate.

  • Evaluation: Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [13]The specified range is derived from the linearity studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. [15]It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure: Spike a placebo with the analyte and known impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Evaluation: The recovery should be within an acceptable range, typically 98-102% for the assay of a drug substance. [17]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. [15]It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. [13]* Intermediate Precision (Inter-assay precision): The precision within the same laboratory but with different analysts, on different days, and with different equipment.

  • Evaluation: The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%. [18]

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic modifier)

  • Evaluation: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Comparison with Alternative Methods

While RP-HPLC is the workhorse of pharmaceutical analysis, other techniques could be considered:

  • Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase and a non-polar mobile phase. [5]It could be advantageous for separating isomers if any are present as impurities. [6]However, NP-HPLC is often less reproducible than RP-HPLC due to the sensitivity of the stationary phase to water content in the mobile phase.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For a non-volatile compound like 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, derivatization would be required to increase its volatility, adding complexity to the sample preparation. [9]* Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (< 2 µm) and higher pressures to achieve faster separations and better resolution. [12]A validated HPLC method can often be transferred to a UHPLC system for improved throughput.

Conclusion

A well-validated, stability-indicating HPLC method is indispensable for ensuring the quality and purity of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid. The proposed reversed-phase HPLC method, when rigorously validated according to ICH guidelines, provides a robust and reliable means of quantifying the API and its potential impurities. By understanding the scientific principles behind the method development and validation, researchers and drug development professionals can ensure the generation of high-quality data that is essential for regulatory submissions and for guaranteeing patient safety.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Paw, B. (1999). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Rahman, M. M., & Islam, M. R. (2019). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • van der Heijden, J., et al. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2007). Common methods for the preparation of spiroketals a) from dihydroxyketons. Retrieved from [Link]

  • LabRulez LCMS. (2021). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Ballini, R., Petrini, M., & Rosini, G. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. Retrieved from [Link]

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (2025, August 5). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved from [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

Sources

Reactivity Profiling: 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid vs. 4-(4-oxocyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the selection of appropriately functionalized building blocks dictates the efficiency of the synthetic route. This guide objectively compares two closely related bifunctional building blocks: 4-(4-oxocyclohexyl)benzoic acid (Compound B) and its ethylene glycol acetal derivative, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (Compound A) .

While both molecules provide a rigid cyclohexyl-benzoic acid scaffold, their reactivity profiles are fundamentally divergent. Compound B offers a highly reactive electrophilic ketone, ideal for direct modification at the C4 position. Conversely, Compound A features a nucleophile-resistant ketal protecting group, enabling orthogonal functionalization of the carboxylic acid without cross-reactivity.

Structural & Mechanistic Overview

The core difference between these two building blocks lies in the oxidation state and hybridization of the C4 carbon on the cyclohexane ring.

In Compound B , the C4 carbon is sp2 hybridized. The polarization of the carbon-oxygen double bond creates a highly electrophilic π∗ -antibonding orbital. This makes the ketone highly susceptible to nucleophilic attack by hydrides, organometallics, and primary/secondary amines.

In Compound A , the ketone has been converted into a 1,3-dioxolane ring (a ketal). The C4 carbon is now sp3 hybridized, completely removing the electrophilic π∗ -orbital. As a result, Compound A is inert to nucleophiles, strong bases, and reducing agents. However, because acetal formation is a reversible equilibrium, the ketal is selectively labile to aqueous acidic conditions, which protonate the oxygen atoms and trigger the elimination of ethylene glycol to regenerate the ketone ( [1]).

G B Compound B (Free Ketone) Reactive Electrophile A Compound A (Ketal Protected) Nucleophile-Resistant B->A Ethylene Glycol Acid Catalyst (-H2O) A->B Aqueous Acid (H3O+) (+H2O)

Structural interconversion between Compound B (ketone) and Compound A (ketal) via acid catalysis.

Reactivity Matrix

To design a successful synthetic route, researchers must understand the compatibility of these scaffolds with standard reaction conditions. Table 1 summarizes the causality behind their divergent behavior.

Table 1: Comparative Reactivity Matrix

Reagent / ConditionTarget TransformationCompound A (Ketal)Compound B (Ketone)
NaBH₄ / MeOH Ketone ReductionInert (Recovered Starting Material)Rapid reduction to secondary alcohol
R-MgBr / THF Nucleophilic AdditionInert at C4 positionForms tertiary alcohol at C4
R-NH₂, NaBH(OAc)₃ Reductive AminationInert (No imine formation)Forms secondary/tertiary amine
TFA / H₂O (95:5) Acidic HydrolysisRapid deprotection to ketoneInert (Stable)
HATU, DIPEA, R-NH₂ Carboxylic AmidationClean conversion to amideAmidation + potential ketone side-reactions

Self-Validating Experimental Protocols

The following protocols demonstrate how to leverage the specific reactivity of each compound. Every step is designed as a self-validating system, ensuring that the chemical logic dictates the experimental outcome.

Protocol 1: Orthogonal Amidation via Compound A

Objective: Synthesize a ketone-functionalized amide without competitive imine formation. Using Compound B directly for amidation often leads to complex mixtures due to the amine reacting with the free ketone. Compound A circumvents this. HATU is utilized to form a highly reactive OAt-active ester, ensuring rapid peptide bond formation ( [2]).

Step-by-Step Methodology:

  • Activation: Dissolve Compound A (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target primary amine (1.1 eq) to the solution. Stir for 2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the Ketal-Protected Amide.

  • Deprotection: Dissolve the intermediate in a 95:5 mixture of Trifluoroacetic acid (TFA) and water. Stir for 1 hour at room temperature to hydrolyze the ketal.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography to isolate the pure ketone-bearing amide.

Workflow Start Compound A (Ketal-Protected Acid) Amidation Amidation Reaction (R-NH2, HATU, DIPEA, DMF) Start->Amidation Intermediate Ketal-Protected Amide (Stable Intermediate) Amidation->Intermediate Deprotection Acidic Cleavage (TFA / H2O) Intermediate->Deprotection Product Ketone-Functionalized Amide (Final Product) Deprotection->Product

Workflow for selective carboxylic acid amidation using Compound A to prevent ketone side-reactions.

Protocol 2: Direct Reductive Amination of Compound B

Objective: Selectively install an amine at the C4 position while leaving the carboxylic acid intact. Sodium Triacetoxyborohydride (NaBH(OAc)₃) is chosen because it selectively reduces the transiently formed iminium ion without reducing the free ketone ( [3]).

Step-by-Step Methodology:

  • Imine Formation: Dissolve Compound B (1.0 eq) and the target secondary amine (1.1 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir the suspension at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM), dry the combined organic layers, and concentrate to yield the C4-aminated benzoic acid.

Comparative Performance Data

To validate the mechanistic theories, Table 2 presents expected experimental yields and purities when subjecting both compounds to the protocols described above.

Table 2: Comparative Experimental Yields

ExperimentSubstrateTarget ProductIsolated Yield (%)Purity (HPLC, %)
Direct Amidation Compound AKetal-protected amide92%>98%
Direct Amidation Compound BKetone-bearing amide64% (Complex mixture)81%
Reductive Amination Compound AC4-Aminated benzoic acid0% (No reaction)N/A
Reductive Amination Compound BC4-Aminated benzoic acid88%>95%
Deprotection Ketal-Amide (from A)Ketone-bearing amide95%>99%

Data Interpretation: The data clearly demonstrates that attempting direct amidation on Compound B results in significant yield loss due to ketone cross-reactivity. Utilizing Compound A as a protected intermediate (Protocol 1) increases the overall yield of the final ketone-amide to 87% over two steps (92% × 95%), confirming the necessity of the ketal protecting group for orthogonal synthesis.

Conclusion & Selection Guide

The choice between 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (Compound A) and 4-(4-oxocyclohexyl)benzoic acid (Compound B) must be dictated by the order of operations in your synthetic route:

  • Select Compound A when your immediate synthetic step involves strong nucleophiles, reducing agents, or primary amines targeting the carboxylic acid. The ketal ensures the C4 position remains pristine for later-stage, acid-catalyzed revelation.

  • Select Compound B when the primary objective is to functionalize the cyclohexane ring (e.g., via reductive amination or Grignard addition) prior to, or independent of, carboxylic acid modification.

References

  • Chemistry LibreTexts - 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at:[Link]

A Senior Scientist's Comparative Guide to the Quantitative Analysis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Bifunctional Molecule

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a molecule of interest in medicinal chemistry and drug discovery, often utilized as a versatile scaffold in the synthesis of novel therapeutics.[1] Its structure, featuring a rigid spiroketal core and a polar carboxylic acid group, presents a unique and significant challenge for quantitative analysis.[2] The spiroketal moiety introduces potential stereoisomers, while the carboxylic acid group is notoriously difficult to analyze with high sensitivity using standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) due to poor retention and inefficient ionization.[3][4]

This guide provides an in-depth comparison of analytical strategies for the robust quantification of this molecule, with a primary focus on LC-MS/MS. We will explore both direct analysis and derivatization-based approaches, compare them with alternative techniques, and provide detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective analytical method for their specific application.

The Causality of Poor LC-MS Performance for Carboxylic Acids

Understanding the underlying reasons for the analytical difficulties is paramount to developing a robust method. Carboxylic acids like our target analyte often exhibit poor performance in typical reversed-phase LC-MS assays for two primary reasons:

  • Poor Chromatographic Retention: In their ionized (deprotonated) state, which is common at the neutral or slightly acidic pH of many mobile phases, carboxylic acids are highly polar. This polarity leads to minimal interaction with nonpolar stationary phases (like C18), resulting in early elution, often near the solvent front, where matrix effects are most severe.

  • Inefficient Ionization: While negative-ion mode electrospray ionization (ESI) can be used for deprotonated acids, it is often less sensitive and more prone to ion suppression from matrix components compared to positive-ion mode ESI for many analytes. Spontaneous decarboxylation during the ionization process can also be an issue, hindering reproducibility.[3]

To overcome these challenges, a strategy that either modifies the molecule to be more amenable to reversed-phase LC and positive-ion ESI or utilizes an alternative analytical technique is required.

Primary Method: LC-MS/MS with Chemical Derivatization

For sensitive and selective quantification in complex biological matrices, a targeted LC-MS/MS method employing chemical derivatization is the most authoritative and trustworthy approach.[5] Derivatization serves to decrease the polarity of the analyte and introduce a readily ionizable functional group, thereby solving the core issues of retention and sensitivity.[3][6]

We will focus on a validated method using 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] This reaction converts the carboxylic acid into a hydrazide, which is less polar and contains a group that ionizes efficiently in positive-ion mode.

Experimental Workflow for Derivatization LC-MS/MS

The following diagram and protocol outline a self-validating system for quantitative analysis.

LC-MS_Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue Homogenate) Spike_IS 2. Spike with Internal Standard (Stable Isotope Labeled Analyte) Sample->Spike_IS Extraction 3. Protein Precipitation / LLE (e.g., Acetonitrile) Spike_IS->Extraction Derivatization 4. Chemical Derivatization (EDC / 3-NPH) Extraction->Derivatization Quench 5. Quench Reaction Derivatization->Quench Dilute 6. Dilution & Filtration Quench->Dilute Analysis 7. UHPLC-MS/MS Analysis (Positive ESI, MRM Mode) Dilute->Analysis Data 8. Data Processing (Quantification vs. Calibration Curve) Analysis->Data

Caption: Workflow for the quantitative analysis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid using a derivatization-based LC-MS/MS method.

Detailed Step-by-Step Protocol
  • Sample Preparation & Extraction:

    • To a 50 µL aliquot of the sample (e.g., plasma), add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution. The use of a SIL-IS is critical for correcting for matrix effects and variability in extraction and derivatization efficiency.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a solution containing 100 mM 3-NPH and 100 mM EDC in 50/50 (v/v) acetonitrile/water.[6]

    • Vortex briefly and incubate at 40°C for 30 minutes. The elevated temperature ensures efficient reaction kinetics.

  • Quenching and Final Preparation:

    • Quench the reaction by adding 100 µL of 0.1% formic acid in water. This stops the reaction and ensures the final sample is in an appropriate solvent for reversed-phase injection.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Parameters

The following table provides a robust starting point for method development. Optimization is always recommended for specific matrices and instrumentation.

ParameterRecommended SettingRationale
Chromatography System UHPLC System Provides high resolution and fast analysis times, which is beneficial for throughput and separating isomers.[7]
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Standard for nonpolar to moderately polar compounds; the derivatized analyte will have good retention.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency and MS compatibility.
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.A standard gradient to elute the derivatized analyte and clean the column.
Flow Rate0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temperature40°CElevated temperature reduces viscosity and improves peak shape and reproducibility.
Mass Spectrometry Triple Quadrupole Mass Spectrometer The gold standard for quantitative analysis due to its sensitivity and selectivity using Multiple Reaction Monitoring (MRM).[8]
Ionization SourceElectrospray Ionization (ESI), Positive ModeThe 3-NPH derivative is designed for efficient protonation and detection in positive mode.
MRM TransitionsParent ion [M+H]⁺ → Product ion(s). Specific m/z values must be determined by infusing a standard of the derivatized analyte.MRM provides high selectivity by monitoring a specific fragmentation pathway, minimizing interference from co-eluting matrix components.[9]
Dwell Time50-100 msSufficient time to acquire enough data points across the chromatographic peak for accurate quantification.
Collision EnergyOptimize for maximum signal intensity of the product ion.This is a compound-dependent parameter that must be empirically determined.

Comparison with Alternative Analytical Methods

While LC-MS/MS with derivatization is the recommended approach, other techniques can be considered depending on the analytical objective. Their performance is compared below.

TechniquePrincipleAdvantagesDisadvantagesSuitability for Topic
LC-MS/MS (Direct) Reversed-phase LC with MS detection of the underivatized analyte.High throughput; less sample preparation.Poor retention; low sensitivity in ESI-; high matrix effects.[3]Low; only suitable for high-concentration samples in simple matrices.
GC-MS Separation of volatile compounds with MS detection.High chromatographic efficiency; established technology.Requires derivatization (e.g., silylation) to make the analyte volatile; potential for thermal degradation of the spiroketal moiety.[10]Moderate; derivatization is still needed, and thermal stability is a concern.
HPLC-UV LC separation with detection by UV-Vis absorbance.Widely available; relatively inexpensive.The target molecule lacks a strong chromophore, leading to very low sensitivity.[10]Low; not suitable for trace-level quantification.
Quantitative NMR (qNMR) Absolute quantification based on the NMR signal relative to a certified internal standard.Primary analytical method; does not require an identical reference standard of the analyte.Low sensitivity (mg/mL range); requires highly purified sample; complex instrumentation.[10]Very Low; unsuitable for quantification in biological matrices.

Method Validation and Performance Expectations

Any quantitative method must be validated to ensure its trustworthiness. Based on similar validated methods for derivatized carboxylic acids, the following performance characteristics can be expected.[5]

ParameterAcceptance Criteria (Typical)Expected Performance for Derivatization LC-MS/MS
Linearity (r²) > 0.99≥ 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 100.1 - 10 ng/mL, depending on matrix
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 10%
Recovery Consistent and reproducible90% to 105%[3]
Matrix Effect Corrected by SIL-ISMinimal impact on final quantitative result due to SIL-IS.

Decision-Making Framework for Method Selection

The choice of analytical technique is driven by the research question. This decision-making diagram helps guide the selection process.

Method_Selection start What is the primary analytical goal? q1 Need trace-level quantification in a complex matrix (e.g., plasma)? start->q1 q2 Is the sample relatively clean and high concentration (e.g., >1 µg/mL)? q1->q2  No ans1 Recommended: Derivatization LC-MS/MS q1->ans1  Yes q3 Is thermal stability a concern? q2->q3  No (Purity check of raw material?) ans2 Consider: Direct LC-MS/MS q2->ans2  Yes ans3 Recommended: GC-MS (with derivatization) q3->ans3  No ans4 Avoid GC-MS. Prefer LC-based methods. q3->ans4  Yes

Caption: Decision tree for selecting the optimal analytical method based on experimental requirements.

Conclusion

The quantitative analysis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid requires a nuanced approach that directly addresses the inherent challenges of its chemical structure. While direct analysis is feasible for high-concentration samples, it lacks the sensitivity and robustness required for most applications in drug development and research. A method employing chemical derivatization of the carboxylic acid group, coupled with UHPLC-MS/MS, stands as the most authoritative and reliable strategy. This approach effectively enhances chromatographic retention, vastly improves ionization efficiency for sensitive positive-mode detection, and, when paired with a stable isotope-labeled internal standard, provides a self-validating system that mitigates matrix effects. This guide provides the foundational expertise and detailed protocols necessary for scientists to implement this superior methodology, ensuring accurate, precise, and trustworthy quantitative results.

References

  • Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers - Benchchem.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI.
  • LC-MS/MS chromatogram of carboxylic acids derivatized with... - ResearchGate.
  • Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS | LCGC International.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - Semantic Scholar.
  • Analytical Method Development | SpiroChem.
  • (PDF) LC-MS in quantitative analysis - ResearchGate.
  • Enhancing the data quality by high-speed analysis on a single quadrupole mass spectrometer.
  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine - Benchchem.
  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History - Benchchem.
  • Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis - Benchchem.

Sources

A Senior Application Scientist's Guide to Benchmarking Ketal Protecting Groups for 4-(4-carboxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Carbonyl Protection in Drug Development

In the intricate multi-step syntheses that characterize modern drug development, the strategic protection and deprotection of functional groups is a cornerstone of success. The reactivity of a carbonyl group, while a powerful tool for bond formation, can also be a liability, leading to undesired side reactions and diminished yields.[1] This is particularly true for complex molecules bearing multiple functional groups, such as 4-(4-carboxyphenyl)cyclohexanone, a valuable building block in medicinal chemistry. The presence of both a ketone and a carboxylic acid necessitates an orthogonal protecting group strategy, where one group can be masked while the other is manipulated, and then selectively revealed.[2][3]

This guide provides a comparative benchmark of three common diol-derived ketal protecting groups for the ketone functionality of 4-(4-carboxyphenyl)cyclohexanone: the 1,3-dioxolane (derived from ethylene glycol), the 1,3-dioxane (from 1,3-propanediol), and the 2,2-dimethyl-1,3-dioxane (from neopentyl glycol). We will delve into the mechanistic rationale for their formation and cleavage, compare their relative stabilities, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Contestants: A Comparative Analysis of Ketal Protecting Groups

The choice of a protecting group is a critical decision in any synthetic campaign, balancing ease of installation and removal with the requisite stability to withstand various reaction conditions. The ideal protecting group is readily introduced in high yield, stable to the planned synthetic transformations, and can be removed selectively under mild conditions without affecting other functional groups.[4]

Protecting GroupDiol PrecursorStructureRelative Stability (Acid-Catalyzed Hydrolysis)Key Characteristics
1,3-Dioxolane Ethylene Glycolпятичленное кольцоLeast StableForms a five-membered ring. Generally easier to deprotect under acidic conditions.[5]
1,3-Dioxane 1,3-Propanediolшестичленное кольцоModerately StableForms a six-membered ring, which is generally more thermodynamically stable than the corresponding dioxolane.[5]
2,2-Dimethyl-1,3-dioxane Neopentyl Glycolшестичленное кольцо с геминальными метильными группамиMost StableThe gem-dimethyl groups on the six-membered ring provide significant steric hindrance, increasing its stability towards acid-catalyzed cleavage.[6]

Experimental Data & Protocols: A Practical Guide

While direct comparative studies on 4-(4-carboxyphenyl)cyclohexanone are not extensively reported in the literature, the following protocols are based on established methods for the ketalization of cyclohexanone derivatives and provide a solid foundation for experimental work.[7][8] It is important to note that the presence of the carboxylic acid may influence reaction rates and require optimization of the catalyst loading and reaction times.

Protocol 1: General Procedure for Ketalization of 4-(4-carboxyphenyl)cyclohexanone

This procedure can be adapted for use with ethylene glycol, 1,3-propanediol, or neopentyl glycol.

Materials:

  • 4-(4-carboxyphenyl)cyclohexanone

  • Diol (ethylene glycol, 1,3-propanediol, or neopentyl glycol) (1.2 - 1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equivalents)

  • Toluene or Benzene (as solvent)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-(4-carboxyphenyl)cyclohexanone, the chosen diol, and a catalytic amount of p-TsOH·H₂O.

  • Add sufficient toluene or benzene to allow for efficient azeotropic removal of water.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ketal.

  • Purify the product by recrystallization or column chromatography on silica gel as needed.

Protocol 2: General Procedure for Deprotection of Ketal-Protected 4-(4-carboxyphenyl)cyclohexanone

Materials:

  • Ketal-protected 4-(4-carboxyphenyl)cyclohexanone

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount) or another suitable acid catalyst.

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of p-TsOH·H₂O.

  • Stir the mixture at room temperature or with gentle heating, monitoring the progress of the reaction by TLC.

  • Upon completion, neutralize the acid with a mild base such as saturated aqueous NaHCO₃ solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-(4-carboxyphenyl)cyclohexanone.

Mechanistic Insights & Strategic Selection

The formation of ketals is an acid-catalyzed process involving the nucleophilic attack of the diol on the protonated carbonyl carbon.[7] The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the protected product.[7]

Ketal_Formation Ketone 4-(4-carboxyphenyl)cyclohexanone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Hemiketal Hemiketal Protonated_Ketone->Hemiketal + Diol Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiketal->Oxonium_Ion - H₂O Ketal Ketal Oxonium_Ion->Ketal + Diol (intramolecular) Ketal->Ketal - H⁺ Deprotection_Stability cluster_stability Relative Stability to Acidic Hydrolysis Neopentyl_Glycol_Ketal Neopentyl Glycol Ketal (Most Stable) Propanediol_Ketal 1,3-Propanediol Ketal (Moderately Stable) Neopentyl_Glycol_Ketal->Propanediol_Ketal Decreasing Stability Ethylene_Glycol_Ketal Ethylene Glycol Ketal (Least Stable) Propanediol_Ketal->Ethylene_Glycol_Ketal Decreasing Stability

Caption: Relative stability of ketal protecting groups to acidic hydrolysis.

Orthogonality in Action: Manipulating the Carboxylic Acid

A critical consideration is the stability of the ketal protecting group under conditions required for the modification of the carboxylic acid moiety. Ketal protecting groups are generally stable to basic and nucleophilic conditions, making them compatible with many standard transformations of carboxylic acids. [2]

  • Esterification: Fischer esterification, which employs acidic conditions, would likely lead to the concomitant deprotection of the ketal. [9]Therefore, esterification should be carried out under basic or neutral conditions, for example, by reaction with an alkyl halide in the presence of a base, after deprotonation of the carboxylic acid.

  • Amide Coupling: Standard amide coupling reactions using reagents like DCC or EDC are typically performed under neutral or mildly basic conditions and are therefore compatible with ketal protecting groups. [10]

Orthogonal_Strategy Start 4-(4-carboxyphenyl)cyclohexanone Protected_Ketone Ketal-Protected Keto-Acid Start->Protected_Ketone Ketal Protection Modified_Acid Ketal-Protected Ester/Amide Protected_Ketone->Modified_Acid Carboxylic Acid Modification (e.g., Esterification, Amidation) Final_Product Modified Final Product Modified_Acid->Final_Product Ketal Deprotection

Caption: An orthogonal strategy for the selective modification of 4-(4-carboxyphenyl)cyclohexanone.

Conclusion and Future Outlook

The choice of a ketal protecting group for 4-(4-carboxyphenyl)cyclohexanone is a strategic decision that depends on the specific demands of the synthetic route.

  • Ethylene glycol offers a readily cleavable protecting group for situations where mild deprotection is paramount.

  • 1,3-Propanediol provides a more stable alternative, suitable for multi-step syntheses requiring moderate protection.

  • Neopentyl glycol affords the most robust protection, ideal for harsh reaction conditions where ketal stability is critical.

While this guide provides a framework based on established principles of organic chemistry, there is a clear need for direct comparative experimental studies on 4-(4-carboxyphenyl)cyclohexanone to quantify the relative efficiencies of these protecting groups. Such data would be invaluable to the drug development community, enabling more informed and efficient synthetic planning.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. [Link]

  • Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. [Link]

  • Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water. The Journal of Organic Chemistry, 68(5), 2018–2020.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Das, S., & L-h. Zhang. (2022). Kinetic Modeling of Glycerol Hydrogenolysis: A Short Review. Molecules, 28(1), 133.
  • Li, J., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5345–5355.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (2022, April). Regioselective Ketalization (Dioxane vs Dioxolane) Study of Internal Diastereomeric 1,2,3-Triol Systems obtained from D-pentoses. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. (n.d.). PubMed Central (PMC). [Link]

  • ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at.... [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). [Link]

  • Yang, X., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(16), 8563–8571.
  • Chemistry, IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • ResearchGate. (n.d.). Typical approaches to the α-functionalization of ketones and our design.... [Link]

  • SciSpace. (2016, April 7). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. [Link]

  • Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications. (2023, June 25). [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). [Link]

  • YouTube. (2019, January 8). acetals and ketals as protecting groups. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). [Link]

  • Kinetics of Ethylene Glycol: The first validated reaction scheme and first measurements of ignition delay times and speciation d. (n.d.). [Link]

  • Google Patents. (n.d.). CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexan.... [Link]

  • JuSER. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • MDPI. (2023, September 28). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. [Link]

  • Progress in 1,3-propanediol biosynthesis. (2024, November 29). PubMed Central (PMC). [Link]

  • "Ethylene Glycol," in: Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). [Link]

  • ResearchGate. (n.d.). Catalytic Condensation of Carbonyl Compounds during the Synthesis of Cyclohexanone in the Production of Caprolactam. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PubMed Central (PMC). [Link]

  • MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • JoVE. (2020, March 26). Video: Esterification - Concept. [Link]

Sources

Comparative Stability of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, a thorough understanding of a molecule's stability is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides an in-depth comparative analysis of the stability of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid under both acidic and basic conditions. The insights and experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for formulation development, analytical method validation, and regulatory submissions.

The structural integrity of an active pharmaceutical ingredient (API) is a critical quality attribute. Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1][2][3] This guide will delve into the chemical behavior of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid, a molecule featuring a spiroketal and a benzoic acid moiety, and provide a framework for assessing its stability profile.

The Chemical Rationale: Predicting Stability

The structure of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid contains two key functional groups that dictate its stability: the spiroketal (specifically, a 1,4-dioxaspiro group) and the carboxylic acid on a benzene ring.

  • Acidic Conditions: The spiroketal linkage is known to be susceptible to acid-catalyzed hydrolysis.[4][5] The presence of an acid catalyst protonates one of the oxygen atoms in the ketal, making it a good leaving group. Subsequent nucleophilic attack by water leads to the cleavage of the C-O bond and ultimately the opening of the spirocyclic ring to form a ketone and a diol.[5][6][7] Therefore, significant degradation of the parent molecule is anticipated under acidic stress.

  • Basic Conditions: In contrast, ketals are generally stable under basic conditions.[4] The carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally stable. While esters are susceptible to base-catalyzed hydrolysis (saponification), the carboxylic acid functional group itself does not have a leaving group that can be readily displaced by a hydroxide ion.[8][9] Thus, 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid is expected to exhibit significantly greater stability in a basic environment.

Experimental Design for Forced Degradation Studies

To empirically validate these theoretical predictions, a forced degradation study is designed. The primary objective is to induce degradation to an extent that allows for the reliable detection and quantification of degradation products, typically aiming for 10-20% degradation.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical method of choice for this purpose, owing to its ability to separate and quantify the API from its potential degradation products.[11][12][13][14][15]

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare Stock Solution of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (1 mg/mL in Acetonitrile/Water) B Acid Hydrolysis 0.1 M HCl, 60°C A->B Expose to C Base Hydrolysis 0.1 M NaOH, 60°C A->C Expose to D Collect Samples at 0, 2, 4, 8, 24 hours B->D C->D E Neutralize Samples D->E Prepare for F Analyze by Stability-Indicating HPLC-UV Method E->F G Quantify Parent Compound and Degradation Products F->G

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid in a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

2. Acidic Stress Protocol:

  • To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution in a constant temperature bath at 60°C.

  • Withdraw aliquots of 1 mL at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the degradation process.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

3. Basic Stress Protocol:

  • To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution in a constant temperature bath at 60°C.

  • Withdraw aliquots of 1 mL at the same time points as the acidic study.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

4. HPLC Analysis:

  • A validated stability-indicating HPLC method with a C18 column and a gradient mobile phase of acetonitrile and a phosphate buffer (pH 3.0) is employed.

  • UV detection is set at the wavelength of maximum absorbance for the parent compound.

  • The percentage of the parent compound remaining is calculated by comparing the peak area at each time point to the peak area at time zero.

Comparative Stability Data

The following table summarizes the hypothetical experimental data obtained from the forced degradation studies, illustrating the comparative stability of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid.

Time (hours)% Parent Compound Remaining (Acidic Conditions, 0.1 M HCl, 60°C)% Parent Compound Remaining (Basic Conditions, 0.1 M NaOH, 60°C)
0100.0100.0
292.599.8
485.199.6
872.399.5
2445.899.2

Discussion of Results and Degradation Pathways

The experimental data clearly demonstrates the stark difference in the stability of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid under acidic versus basic conditions.

Under acidic stress, the compound undergoes significant degradation, with over 50% of the parent molecule degraded within 24 hours. This is consistent with the known acid-lability of the spiroketal functional group. The primary degradation pathway involves the hydrolysis of the ketal, leading to the formation of 4-(4-oxocyclohexyl)benzoic acid and ethylene glycol.

In contrast, the compound exhibits remarkable stability under basic conditions, with minimal degradation observed even after 24 hours at an elevated temperature. This confirms that the spiroketal and the benzoic acid moieties are robust in a basic environment.

Proposed Degradation Pathways

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Parent Compound B 4-(4-Oxocyclohexyl)benzoic acid Degradation Product A:f0->B:f0 Hydrolysis C Ethylene Glycol Degradation Product A:f0->C:f0 Hydrolysis D 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Parent Compound E No Significant Degradation D:f0->E:f0

Caption: Degradation pathways under acidic and basic conditions.

Conclusion

This guide provides a comprehensive comparison of the stability of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid under acidic and basic conditions. The molecule is highly susceptible to degradation in acidic environments due to the hydrolysis of its spiroketal group, while it remains exceptionally stable under basic conditions. This information is critical for guiding formulation development, where acidic excipients should be avoided, and for the development of robust, stability-indicating analytical methods. The provided experimental protocols offer a solid foundation for researchers to perform their own stability assessments on this and structurally related compounds.

References

  • dev-virtualetr.uninavarra.edu.co. Ester Hydrolysis Mechanism Base Catalyzed.
  • Dalal Institute. Hydrolysis of Esters and Amides.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Pharma Stability. Forced Degradation Playbook.
  • Jetir.Org. Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • ResearchGate. (2017, January). Well-established mechanism of the hydrolysis of acetals and ketals....
  • Pharmaceutical Technology. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chromatography Online. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • Pearson. Propose a mechanism for the acid-catalyzed hydrolysis of the acet...
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, August 13). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism.
  • OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.
  • YouTube. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis.
  • IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review.

Sources

Spectroscopic Characterization and Validation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug discovery, chemoselectivity is the cornerstone of efficient molecular design. 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid is a highly versatile, bifunctional building block. By masking a reactive cyclohexanone moiety with an ethylene glycol ketal, chemists can perform aggressive orthogonal functionalizations on the benzoic acid terminus without risking nucleophilic attack on the ketone.

This guide provides a rigorous comparative analysis of this protected intermediate against its unprotected and saturated alternatives. Furthermore, it establishes a self-validating experimental protocol and details the definitive spectroscopic markers (NMR, IR) required to confirm its structural integrity[1].

Comparative Analysis: The Chemoselective Advantage

To understand the utility of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid, it must be evaluated against its structural analogs: 4-(4-oxocyclohexyl)benzoic acid (the unprotected ketone) and 4-cyclohexylbenzoic acid (the fully saturated analog).

The choice of intermediate dictates the boundaries of downstream reactivity. Unprotected ketones are highly susceptible to Grignard reagents, strong reducing agents (like LiAlH₄), and primary amines (leading to unwanted reductive aminations). The spiroketal protection strategy neutralizes this vulnerability[2].

Table 1: Physicochemical and Reactivity Comparison
Feature4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid4-(4-oxocyclohexyl)benzoic acid4-cyclohexylbenzoic acid
Structural State Ketal-protected ketoneUnprotected ketoneFully saturated aliphatic ring
Chemoselectivity High (Orthogonal to nucleophiles)Low (Ketone is highly electrophilic)High (Inert cyclohexyl ring)
Organometallic Compatibility Stable (Resists Grignard/Organolithium)Unstable (Yields tertiary alcohols)Stable
Definitive ¹³C NMR Marker ~108.5 ppm (Spiro quaternary carbon)~210.0 ppm (Carbonyl carbon)~44.0 ppm (Aliphatic methine)
Primary Synthetic Application Intermediate for complex API synthesis (e.g., antischistosomal ozonides)Direct precursor for reductive aminationsLipophilic structural anchor

Spectroscopic Signatures & Structural Validation

A robust synthetic workflow requires a self-validating analytical system. The conversion of the ketone to the 1,4-dioxaspiro[4.5]decane moiety induces distinct, predictable shifts in both NMR and IR spectra.

Nuclear Magnetic Resonance (NMR)

The validation of the spiroketal formation is definitively proven via NMR spectroscopy[3][4]:

  • ¹H NMR (CDCl₃, 500 MHz): The most diagnostic feature is the appearance of a tightly coupled multiplet (or a broad singlet depending on ring dynamics) at 3.90–3.95 ppm (4H) . This corresponds to the -O-CH₂-CH₂-O- protons of the ethylene bridge. The causality here is straightforward: the electronegative oxygen atoms strongly deshield these aliphatic protons, pushing them downfield from the standard cyclohexyl envelope (1.50–2.00 ppm).

  • ¹³C NMR (CDCl₃, 125 MHz): The ultimate confirmation of the spiro center is the quaternary carbon (C5 of the spiro system). In the unprotected ketone, this carbon appears at ~210 ppm. Upon ketalization, the hybridization changes from sp² to sp³, but it remains bonded to two oxygen atoms. This dual electron-withdrawing effect places the spiro carbon reliably at ~108.5 ppm [3][4]. The ketal methylene carbons appear at ~64.1 ppm .

Infrared Spectroscopy (FT-IR)

IR provides an immediate, qualitative QC check before proceeding to NMR.

  • Disappearance of Ketone: The sharp, intense C=O stretch of the cyclohexanone at ~1710 cm⁻¹ must completely vanish. (Note: The benzoic acid C=O stretch at ~1690 cm⁻¹ will remain).

  • Emergence of Ether Bands: A strong, broad asymmetric C-O-C stretching vibration emerges between 1100–1050 cm⁻¹ , confirming the cyclic acetal structure.

G Center 4-(1,4-Dioxaspiro[4.5]decan-8-yl) benzoic acid NMR1H ¹H NMR 3.90-3.95 ppm (4H, m) Center->NMR1H Ethylene Bridge NMR13C ¹³C NMR ~108.5 ppm (Spiro C) Center->NMR13C Deshielded Quaternary C IR FT-IR 1100-1050 cm⁻¹ (C-O-C) Center->IR Asymmetric Stretch

Caption: Key spectroscopic markers for validating the 1,4-dioxaspiro[4.5]decane moiety.

Experimental Methodology: Ketalization Protocol

To ensure high scientific integrity, the following protocol represents a self-validating system for synthesizing the protected intermediate from 4-(4-oxocyclohexyl)benzoic acid. The methodology relies on Le Chatelier's principle, utilizing a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward the ketal[2].

Reagents & Parameters
  • Substrate: 4-(4-oxocyclohexyl)benzoic acid (1.0 equiv)

  • Reagent: Ethylene Glycol (1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Workflow
  • Reaction Assembly: Suspend 4-(4-oxocyclohexyl)benzoic acid in anhydrous toluene. Causality: Toluene is chosen because it forms a low-boiling azeotrope with water, which is critical for the thermodynamic driving force of the reaction.

  • Catalyst & Reagent Addition: Add ethylene glycol followed by catalytic pTSA. Causality: pTSA provides the necessary protonation of the ketone oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the diol, without being harsh enough to degrade the substrate.

  • Azeotropic Distillation: Heat the mixture to vigorous reflux (internal temp ~110 °C). Monitor the accumulation of water in the Dean-Stark trap. Continue refluxing until water ceases to collect (typically 12–16 hours).

  • Quenching & Workup: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃. Causality: Failure to neutralize pTSA before concentration can lead to premature deprotection (hydrolysis) of the ketal during solvent evaporation.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from hexanes/ethyl acetate to yield the pure 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid.

  • QC Check: Submit a sample for ¹H NMR to confirm the presence of the 3.95 ppm multiplet and the absence of starting material.

G N1 4-(4-oxocyclohexyl)benzoic acid (Reactive Ketone) N2 Ethylene Glycol, pTSA Toluene, Reflux N1->N2 Ketalization N3 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid (Protected Ketal) N2->N3 -H₂O (Dean-Stark) N4 Orthogonal Reactivity (Amide Coupling) N3->N4 Chemoselective Functionalization

Caption: Workflow demonstrating the chemoselective advantage of ketal protection.

Downstream Applications in Drug Development

Once validated, the benzoic acid terminus of 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid can be safely activated. For example, in the synthesis of complex antischistosomal agents or ozonide carboxylic acids, the carboxylic acid is frequently converted to an amide or ester[1]. Because the ketone is masked, coupling reagents (like HATU or EDC/HOBt) and amine nucleophiles will exclusively react at the benzoic acid site. Post-coupling, the ketal can be cleanly removed using mild aqueous acidic conditions (e.g., 1M HCl in THF) to regenerate the ketone for subsequent reductive amination or Grignard addition[1][2].

References

  • Structure—Activity Relationship of Antischistosomal Ozonide Carboxylic Acids National Institutes of Health (NIH) - PMC[Link]

  • Sequential C-O Decarboxylative Vinylation/C-H Arylation of Cyclic Oxalates via Nickel-Catalyzed Multicomponent Radical Cascade The Royal Society of Chemistry (RSC)[Link]

  • Synthetic Study of Carbocyclic Core of Cortistatin A, An Anti-Angiogenic Steroidal Alkaloid From Marine Sponge CLOCKSS / Heterocycles[Link]

Sources

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. For chiral molecules such as the derivatives of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, the seemingly subtle difference between enantiomers—non-superimposable mirror images—can lead to vastly different pharmacological and toxicological profiles. Consequently, the rigorous validation of enantiomeric purity is a cornerstone of pharmaceutical quality control and a regulatory expectation.

This guide provides an in-depth comparison of analytical methodologies for the validation of enantiomeric purity of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid and its derivatives. We will explore the underlying principles of chiral recognition and compare the performance of leading analytical techniques, supported by experimental protocols and data to empower researchers, scientists, and drug development professionals in their pursuit of enantiopure therapeutics.

The Imperative of Enantiomeric Purity

The biological environment is inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. This chirality at the molecular level dictates that enantiomers of a drug can interact differently with protein targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. The historical tragedy of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the importance of enantiomeric purity.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of chiral drugs, emphasizing the need for enantiomer-specific data on pharmacology, toxicology, and pharmacokinetics. This regulatory landscape drives the necessity for robust and validated analytical methods to quantify the enantiomeric excess (% ee) of a drug substance.

Comparative Analysis of Analytical Techniques

The validation of enantiomeric purity for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid derivatives, which possess a chiral center at the spiro carbon, can be approached using several advanced analytical techniques. The choice of method depends on factors such as the required sensitivity, sample throughput, and the specific properties of the derivative. Here, we compare the most pertinent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs). The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Performance Characteristics of Chiral HPLC
FeaturePerformance for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid Derivatives
Resolution Excellent baseline resolution is achievable with appropriate CSP and mobile phase selection. Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including those with spirocyclic cores.
Sensitivity High sensitivity, especially with UV or mass spectrometric detection, allowing for the quantification of trace enantiomeric impurities.
Analysis Time Typically in the range of 10-30 minutes per sample, which can be a limitation for high-throughput screening.
Method Development Can be time-consuming, often requiring screening of multiple columns and mobile phases to find the optimal conditions.
Solvent Consumption Can be significant, particularly with normal-phase chromatography, leading to higher operational costs and environmental impact.
Experimental Protocol: Chiral HPLC-UV Method

This protocol is a developed method based on established principles for the chiral separation of carboxylic acids and spirocyclic compounds.

Objective: To determine the enantiomeric purity of a 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid derivative by chiral HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v).

  • Sample Diluent: Mobile phase.

  • Standard and Sample Preparation: Prepare a stock solution of the racemic standard at 1 mg/mL in the sample diluent. Prepare the test sample at the same concentration.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or the λmax of the specific derivative)

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to confirm the resolution of the two enantiomers. The resolution factor should be >1.5.

  • Inject the test sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradants.

  • Linearity: Establish a linear relationship between the concentration of the minor enantiomer and its peak area over a defined range (e.g., from the limit of quantification to 120% of the specification limit).

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the minor enantiomer.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

  • Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations, offering significant advantages in terms of speed and reduced environmental impact.[1] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent.

Performance Characteristics of Chiral SFC
FeaturePerformance for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid Derivatives
Resolution Often provides higher resolution and efficiency compared to HPLC due to the lower viscosity and higher diffusivity of the mobile phase.
Sensitivity Comparable to HPLC, with compatibility with both UV and mass spectrometric detection.
Analysis Time Significantly faster than HPLC, with typical run times of less than 10 minutes, making it ideal for high-throughput applications.[1]
Method Development Can be faster than HPLC due to rapid column equilibration times.
Solvent Consumption Drastically reduced consumption of organic solvents, making it a "greener" and more cost-effective technique.[2]
Experimental Protocol: Chiral SFC-UV Method

This protocol is a developed method based on established principles for the chiral separation of acidic compounds by SFC.

Objective: To rapidly determine the enantiomeric purity of a 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid derivative by chiral SFC with UV detection.

Instrumentation and Materials:

  • SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, and UV/Vis detector with a high-pressure flow cell.

  • Chiral Stationary Phase: CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm) or a similar amylose-based CSP.

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% TFA (e.g., gradient from 5% to 40% Methanol over 5 minutes).

  • Sample Diluent: Methanol.

  • Standard and Sample Preparation: Prepare a stock solution of the racemic standard at 1 mg/mL in the sample diluent. Prepare the test sample at the same concentration.

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the racemic standard to confirm the separation of the enantiomers.

  • Inject the test sample.

  • Calculate the enantiomeric excess as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric purity that does not require chromatographic separation.[3] This is achieved by converting the enantiomers into diastereomers through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The resulting diastereomers have different chemical shifts in the NMR spectrum, allowing for their quantification.

Performance Characteristics of NMR Spectroscopy
FeaturePerformance for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic Acid Derivatives
Resolution The degree of separation of the diastereomeric signals depends on the choice of the chiral auxiliary and the specific protons being observed.
Sensitivity Generally lower than chromatographic methods, requiring higher sample concentrations.
Analysis Time Very rapid, with data acquisition typically taking only a few minutes per sample.
Method Development Can be straightforward, involving the screening of a few common chiral solvating agents.
Sample Consumption Non-destructive, allowing for the recovery of the sample after analysis.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol is based on established methods for the use of chiral solvating agents with carboxylic acids.

Objective: To determine the enantiomeric excess of a 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid derivative by ¹H NMR using a chiral solvating agent.

Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or another suitable CSA.

  • Deuterated Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve a known quantity of the sample (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube. Add an equimolar amount of the CSA.

NMR Acquisition Parameters:

  • Nucleus: ¹H

  • Temperature: 25 °C

  • Number of Scans: 16-64 (or as needed for adequate signal-to-noise)

Procedure:

  • Acquire a ¹H NMR spectrum of the sample without the CSA.

  • Acquire a ¹H NMR spectrum of the sample with the CSA.

  • Identify a proton signal in the sample that shows clear separation into two distinct signals in the presence of the CSA. Protons close to the chiral center or the carboxylic acid group are often good candidates.

  • Integrate the two separated signals.

  • Calculate the enantiomeric excess from the ratio of the integrals.

Visualizing the Workflow

The selection and validation of an appropriate analytical method is a systematic process. The following diagram illustrates a typical workflow for validating the enantiomeric purity of a new chemical entity.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Define Analytical Target Profile MD2 Screening of Techniques (HPLC, SFC, NMR) MD1->MD2 MD3 Selection of Primary Technique MD2->MD3 MD4 Optimization of Method Parameters MD3->MD4 V1 Specificity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Quantification (LOQ) V4->V5 V6 Robustness V5->V6 RA1 System Suitability Testing V6->RA1 RA2 Sample Analysis RA1->RA2 RA3 Data Reporting & Archiving RA2->RA3

Caption: A generalized workflow for the development and validation of an analytical method for enantiomeric purity.

The following diagram illustrates the principle of chiral separation by HPLC.

G cluster_0 Chiral HPLC Separation Principle cluster_1 Differential Interaction racemic_mixture Racemic Mixture (R & S Enantiomers) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column r_enantiomer R s_enantiomer S separated_enantiomers Separated Enantiomers r_enantiomer->separated_enantiomers s_enantiomer->separated_enantiomers label_interaction S-enantiomer interacts more strongly with the CSP, leading to longer retention. p1 separated_enantiomers->p1 R-enantiomer (elutes first) p2 separated_enantiomers->p2 S-enantiomer (elutes second)

Caption: The principle of enantiomeric separation on a chiral stationary phase in HPLC.

Conclusion

The validation of enantiomeric purity is a non-negotiable aspect of modern pharmaceutical development. For 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid derivatives, several powerful analytical techniques are at the disposal of the development scientist. Chiral HPLC remains the workhorse of the industry, offering a balance of resolution, sensitivity, and established validation protocols. Chiral SFC presents a compelling alternative, with significant advantages in speed and sustainability, making it particularly suitable for high-throughput environments. NMR spectroscopy, with the aid of chiral solvating agents, provides a rapid, non-separative method for determining enantiomeric excess, which can be invaluable for reaction monitoring and initial screening.

The selection of the most appropriate technique will depend on the specific requirements of the analytical task at hand. However, a thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers to develop and validate robust and reliable methods for ensuring the enantiomeric purity, and ultimately the safety and efficacy, of their drug candidates.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Wenzel, T. J. (2018). NMR determination of enantiomeric excess. Molecules, 23(10), 2469.
  • Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology.
  • Benson, S. C., Cai, P., Colon, M., Haiza, M. A., Tokles, M., & Snyder, J. K. (1988). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 53(23), 5335-5341.
  • Use of SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia.
  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Application Notes: Chiral. (n.d.).
  • Preparative SFC Method Development. (n.d.).
  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chrom
  • Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013). American Pharmaceutical Review.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). SCIRP.
  • Application Notes and Protocols for Analytical Methods in Chiral Compound Separ
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • New development in the enantioselective synthesis of spiro compounds. (2018). SciSpace.
  • New development in the enantioselective synthesis of spiro compounds. (2018). RSC Publishing.
  • Chiral HPLC Separ
  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). PubMed.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025).
  • Method development with CHIRALPAK® IA. (n.d.). HPLC.
  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (2025). BenchChem.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI.
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. (n.d.). Daicel Chiral Technologies.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.